molecular formula C42H70O15 B12317013 Dregeoside Da1

Dregeoside Da1

Numéro de catalogue: B12317013
Poids moléculaire: 815.0 g/mol
Clé InChI: ITPJPPQJMRCTTO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dregeoside Da1 is a useful research compound. Its molecular formula is C42H70O15 and its molecular weight is 815.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C42H70O15

Poids moléculaire

815.0 g/mol

Nom IUPAC

3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-11,12,14-triol

InChI

InChI=1S/C42H70O15/c1-19(43)25-13-15-42(48)26-11-10-23-16-24(12-14-40(23,5)31(26)33(45)38(47)41(25,42)6)55-29-17-27(49-7)35(21(3)52-29)56-30-18-28(50-8)36(22(4)53-30)57-39-34(46)37(51-9)32(44)20(2)54-39/h10,19-22,24-39,43-48H,11-18H2,1-9H3

Clé InChI

ITPJPPQJMRCTTO-UHFFFAOYSA-N

SMILES canonique

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(CC=C5C4)C7(CCC(C7(C(C6O)O)C)C(C)O)O)C)C)C)O)OC)O

Origine du produit

United States

Foundational & Exploratory

Dregeoside Da1: A Technical Whitepaper on its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside Da1, a naturally occurring polyhydroxypregnane glycoside isolated from the plant Dregea volubilis, has emerged as a compound of interest in oncological research. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It details experimental protocols for its isolation and purification and summarizes its cytotoxic activity against various cancer cell lines. Furthermore, this document presents a putative signaling pathway for its apoptotic mechanism of action, providing a foundation for further investigation into its therapeutic potential.

Physicochemical Properties

This compound is a steroid glycoside characterized as a powder in its purified form. Its fundamental chemical and physical properties are summarized below, based on data from peer-reviewed literature and chemical supplier specifications. While comprehensive experimental data for all physical properties are not publicly available, its identity has been confirmed through modern spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)[1].

PropertyValueSource
Molecular Formula C42H70O15ChemFaces, Real-Gene Labs, MedChemExpress
Molecular Weight 815.0 g/mol ChemFaces, Real-Gene Labs, MedChemExpress
CAS Number 98665-65-7ChemFaces, Real-Gene Labs, MedChemExpress, ChemicalBook
Physical State PowderChemFaces
Purity ≥98%ChemFaces, Real-Gene Labs
Source Dregea volubilisChemFaces, MedChemExpress
Solubility DMSO, Pyridine, Methanol (B129727), EthanolChemFaces
Melting Point No data availableChemicalBook
Boiling Point No data availableChemicalBook
Density No data availableChemicalBook
Storage Store at 2-8°C as a powder. Stock solutions in DMSO can be stored at -20°C for up to two weeks.ChemFaces

Biological Activity: Cytotoxicity

Recent studies have demonstrated the cytotoxic effects of this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a 2023 study are presented below, highlighting its potential as an anti-cancer agent[1].

Cell LineCancer TypeIC50 (µM)
MB49 Bladder Cancer4.29 ± 0.31
K562 Chronic Myelogenous Leukemia10.53 ± 0.72
MKN-7 Stomach Adenocarcinoma12.88 ± 0.93
HT29 Colorectal Adenocarcinoma15.34 ± 1.15
A549 Lung Carcinoma18.76 ± 1.32
MCF-7 Breast Adenocarcinoma19.45 ± 1.48
MDA-MB-231 Breast Adenocarcinoma20.17 ± 1.53
HepG2 Hepatocellular Carcinoma21.05 ± 1.66

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from the leaves of Dregea volubilis, synthesized from methodologies reported in the literature[1][2].

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification start Dried, powdered leaves of Dregea volubilis extraction Maceration with Methanol (MeOH) at room temperature start->extraction filtration Filtration and concentration under reduced pressure extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partition Suspension in H2O and partitioning with n-hexane, chloroform (B151607) (CHCl3), and ethyl acetate (B1210297) (EtOAc) crude_extract->partition fractions n-hexane, CHCl3, EtOAc, and remaining aqueous fractions partition->fractions cc1 Column Chromatography of active fraction (e.g., EtOAc) on Silica (B1680970) Gel fractions->cc1 elution1 Gradient elution (e.g., CHCl3:MeOH) cc1->elution1 subfractions Collection of sub-fractions elution1->subfractions tlc TLC analysis to pool similar sub-fractions subfractions->tlc cc2 Further Column Chromatography on RP-18 silica gel tlc->cc2 elution2 Gradient elution (e.g., MeOH:H2O) cc2->elution2 hplc Preparative HPLC elution2->hplc final_product Pure this compound hplc->final_product

Figure 1: Experimental workflow for the isolation and purification of this compound.

Methodology Details:

  • Extraction: The air-dried and powdered leaves of Dregea volubilis are macerated with methanol at room temperature for an extended period. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.

  • Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Purification: The biologically active fraction (typically the ethyl acetate or chloroform fraction for pregnane (B1235032) glycosides) is subjected to multiple rounds of column chromatography.

    • Silica Gel Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, for example, a mixture of chloroform and methanol of increasing polarity.

    • Reversed-Phase Chromatography: Sub-fractions containing the compound of interest are further purified on a reversed-phase (RP-18) column with a different solvent system, such as a methanol-water gradient.

    • Preparative HPLC: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the purified compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and HR-ESI-MS.

Cytotoxicity Assay

The cytotoxic activity of this compound is typically evaluated using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology Details:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to insoluble formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Proposed Signaling Pathway for Cytotoxicity

While the precise molecular mechanism of this compound-induced cytotoxicity is yet to be fully elucidated, studies on related pregnane glycosides suggest that they can induce apoptosis in cancer cells through multiple pathways[3]. The proposed mechanism involves the activation of both extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Da1_ext This compound DR Death Receptors (e.g., Fas, TRAIL-R) Da1_ext->DR DISC DISC Formation DR->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Da1_int This compound Bax Bax/Bak Activation Da1_int->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Da1_int->Bcl2 Mito Mitochondria Bax->Mito Bcl2->Mito CytoC Cytochrome c release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Apoptosome Apoptosome ProCasp9->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Proposed apoptotic signaling pathway induced by pregnane glycosides like this compound.

Pathway Description:

  • Extrinsic Pathway: this compound may engage with death receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC). This complex recruits and activates pro-caspase-8, which in turn activates downstream executioner caspases.

  • Intrinsic Pathway: The compound could also act on the mitochondria by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.

  • Execution Pathway: Both caspase-8 and caspase-9 converge to activate the executioner caspase, caspase-3. Activated caspase-3 is responsible for cleaving key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), ultimately leading to the biochemical and morphological hallmarks of apoptosis.

Conclusion and Future Directions

This compound is a pregnane glycoside with demonstrated cytotoxic activity against a range of cancer cell lines. This technical guide has summarized its known physicochemical properties, provided standardized protocols for its study, and outlined a plausible mechanism for its anti-cancer effects.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound.

  • Validating the proposed apoptotic signaling pathways through detailed mechanistic studies, including Western blot analysis of key apoptotic proteins and cell cycle analysis.

  • Conducting in vivo studies in animal models to evaluate the efficacy and safety of this compound as a potential therapeutic agent.

  • Exploring structure-activity relationships of this compound and related pregnane glycosides to optimize their anti-cancer properties.

The information presented herein provides a solid framework for researchers to build upon in the ongoing effort to develop novel and effective cancer therapies from natural products.

References

An In-Depth Technical Guide on the Isolation and Purification of Dregeoside Da1 from Dregea volubilis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Dregeoside Da1, a polyoxypregnane glycoside, from the plant Dregea volubilis. This document synthesizes available scientific literature to present a detailed protocol, quantitative data, and the necessary visualizations to aid researchers in this specialized field.

Introduction

Dregea volubilis (L.f.) Benth. ex Hook.f., a member of the Apocynaceae family, is a climbing shrub found in Southeast Asia and is utilized in traditional medicine. Phytochemical investigations have revealed a rich diversity of secondary metabolites, including a variety of pregnane (B1235032) glycosides. Among these, this compound has been identified as a constituent of the leaves and twigs of the plant. This guide focuses on the technical aspects of extracting, isolating, and purifying this specific compound.

Physicochemical and Spectroscopic Data of this compound

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for the identification and characterization of the compound during and after the purification process.

PropertyValue
Molecular Formula C₄₂H₇₀O₁₅
Molecular Weight 814 g/mol
Melting Point 139.5-143 °C
Optical Rotation [α]D²⁰: +2.13°
Aglycone Drevogenin D
Sugar Moiety 6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside

Table 1: Physicochemical Properties of this compound.[1]

Carbon NumberAglycone (Drevogenin D) Chemical Shift (δC, ppm)
136.5
229.1
376.3
488.7
550.3
623.6
732.1
835.4
955.0
1038.0
1120.9
1237.8
1343.8
1455.8
1524.9
1627.5
1755.6
1813.1
1913.6
20140.1
21114.8

Table 2: ¹³C NMR Spectroscopic Data for the Aglycone of this compound.[1]

Experimental Protocols

The isolation and purification of this compound from Dregea volubilis is a multi-step process that involves extraction followed by a series of chromatographic separations. The following is a detailed methodology based on protocols described for the separation of pregnane glycosides from this plant.

Plant Material Collection and Preparation

Fresh leaves and twigs of Dregea volubilis should be collected and authenticated by a plant taxonomist. The plant material is then washed, shade-dried, and pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with methanol (B129727) at room temperature. This is typically carried out by maceration or Soxhlet extraction. The methanolic extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude methanolic extract is subjected to a series of chromatographic techniques to isolate this compound.

3.3.1. Column Chromatography (CC)

The crude extract is initially fractionated using column chromatography over silica (B1680970) gel. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A typical solvent system would be a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions showing similar TLC profiles are pooled together.

3.3.2. Reversed-Phase Column Chromatography (RP-CC)

Fractions enriched with this compound from the initial column chromatography are further purified using reversed-phase (RP-18) column chromatography. A gradient of methanol and water is commonly used as the mobile phase. This step is effective in separating compounds based on their polarity.

3.3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For the final purification to obtain highly pure this compound, preparative HPLC is employed. An RP-18 column is typically used with a mobile phase consisting of an isocratic or gradient mixture of acetonitrile (B52724) and water. The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected. The solvent is then evaporated to yield the purified compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

experimental_workflow start Dried and Powdered Dregea volubilis Leaves and Twigs extraction Methanolic Extraction start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract silica_gel_cc Silica Gel Column Chromatography (Gradient Elution: Chloroform-Methanol) crude_extract->silica_gel_cc enriched_fraction This compound Enriched Fraction silica_gel_cc->enriched_fraction rp18_cc Reversed-Phase (RP-18) Column Chromatography (Gradient Elution: Methanol-Water) enriched_fraction->rp18_cc partially_purified Partially Purified this compound rp18_cc->partially_purified prep_hplc Preparative HPLC (RP-18 Column, Acetonitrile-Water) partially_purified->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Isolation and Purification Workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the biological activity and associated signaling pathways of purified this compound. However, crude extracts of Dregea volubilis and other isolated pregnane glycosides from the plant have been reported to exhibit various biological activities, including anti-inflammatory and α-glucosidase inhibitory effects.[2] Further research is required to elucidate the specific bioactivities and mechanisms of action of this compound.

The diagram below represents a hypothetical signaling pathway that could be investigated for this compound, based on the known activities of similar compounds.

hypothetical_pathway da1 This compound receptor Target Receptor / Enzyme (e.g., α-glucosidase) da1->receptor inhibition Inhibition receptor->inhibition blocks downstream_cascade Downstream Signaling Cascade receptor->downstream_cascade activates cellular_response Cellular Response (e.g., Reduced Glucose Uptake) downstream_cascade->cellular_response

Hypothetical Signaling Pathway for this compound.

Conclusion

The isolation and purification of this compound from Dregea volubilis is a challenging yet achievable process requiring a combination of classical and modern chromatographic techniques. This guide provides a foundational protocol and essential data for researchers embarking on the study of this and other related pregnane glycosides. Further investigation into the biological activities of this compound is warranted to explore its potential therapeutic applications.

References

Unraveling the Molecular Architecture of Dregeoside Da1: A Technical Guide to its Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the structural elucidation of Dregeoside Da1, a complex pregnane (B1235032) glycoside, reveals the power of modern spectroscopic techniques. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and data integral to defining the molecule's intricate architecture through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This compound, a naturally occurring pregnane glycoside, has been the subject of detailed structural analysis to unlock its potential therapeutic properties. The precise arrangement of its steroidal aglycone and appended sugar moieties is critical to its biological activity. This guide outlines the key experimental protocols and presents the quantitative NMR and MS data that were pivotal in its structural determination.

Experimental Protocols

The structural elucidation of this compound relies on a synergistic application of advanced chromatographic and spectroscopic methods.

Isolation of this compound

The initial step involves the extraction of the compound from its natural source, typically the plant Dregea volubilis. A multi-step chromatographic process is employed to isolate this compound in a pure form, suitable for spectroscopic analysis. This process generally includes:

  • Extraction: The dried and powdered plant material is subjected to solvent extraction, often with methanol (B129727) or ethanol, to obtain a crude extract.

  • Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, chloroform, n-butanol, and water) to separate compounds based on their polarity. The fraction containing the pregnane glycosides is collected.

  • Column Chromatography: The glycoside-rich fraction is further purified using a series of column chromatography steps. Silica gel and reversed-phase (ODS) columns are commonly used with gradient elution systems to separate individual compounds.

  • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC to yield highly pure this compound.

Mass Spectrometry Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.

  • Instrumentation: A high-resolution mass spectrometer, such as a Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) mass spectrometer, is utilized.

  • Ionization: For FAB-MS, a matrix such as glycerol (B35011) or m-nitrobenzyl alcohol is used. For ESI-MS, the sample is dissolved in a suitable solvent like methanol and introduced into the ion source.

  • Data Acquisition: Mass spectra are recorded in both positive and negative ion modes to obtain comprehensive data. High-resolution mass measurements provide the exact mass, which is used to determine the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and the connectivity of the sugar units.

  • Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent, typically pyridine-d₅, in a standard 5 mm NMR tube.

  • Instrumentation: High-field NMR spectrometers (e.g., 400 MHz or higher) are used to acquire ¹H and ¹³C NMR spectra.

  • 1D NMR Spectroscopy:

    • ¹H NMR: Provides information on the chemical environment of each proton, their multiplicity (splitting patterns), and integration (number of protons).

    • ¹³C NMR: Reveals the number of carbon atoms and their chemical environments (e.g., methyl, methylene, methine, quaternary carbons, carbonyls).

  • 2D NMR Spectroscopy: A suite of 2D NMR experiments is crucial for establishing the complete structure:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically over 2-3 bonds), which is vital for connecting different structural fragments, including the aglycone to the sugar chain and the individual sugar units to each other.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and the glycosidic linkages.

Data Presentation

The following tables summarize the key quantitative data obtained from the mass spectrometry and NMR analyses of this compound.

Table 1: Mass Spectrometry Data for this compound
ParameterValue
Molecular FormulaC₄₂H₇₀O₁₅
Molecular Weight814
High-Resolution MS ([M+Na]⁺)m/z 837.4610 (Calculated: 837.4612)
Table 2: ¹³C NMR Chemical Shift Data for this compound (in pyridine-d₅)
Carbon No.Aglycone (δc)Sugar Moieties (δc)
138.0Cymarose-1
228.71'
378.42'
435.13'
544.44'
627.95'
725.16'
876.23'-OMe
956.6Cymarose-2
1036.31''
11210.12''
1252.33''
1359.24''
1486.15''
1535.56''
1628.13''-OMe
1762.9Digitoxose
1813.11'''
1923.92'''
2072.13'''
2116.54'''
5'''
6'''
Table 3: ¹H NMR Chemical Shift Data for this compound (in pyridine-d₅)
Proton No.Aglycone (δн, mult., J in Hz)Sugar Moieties (δн, mult., J in Hz)
33.92 (m)Cymarose-1
181.18 (s)1'
191.39 (s)6'-H₃
211.51 (d, 6.0)3'-OMe
Cymarose-2
1''
6''-H₃
3''-OMe
Digitoxose
1'''
6'''-H₃

Structural Elucidation Workflow and Key Correlations

The following diagrams illustrate the logical workflow of the structural elucidation process and the key NMR correlations that were instrumental in piecing together the structure of this compound.

G cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Structure Determination A Plant Material (Dregea volubilis) B Solvent Extraction A->B C Solvent Partitioning B->C D Column Chromatography (Silica, ODS) C->D E Preparative HPLC D->E F Pure this compound E->F G Mass Spectrometry (FAB-MS, ESI-MS) F->G H 1D NMR (1H, 13C) F->H I 2D NMR (COSY, HSQC, HMBC, NOESY) F->I J Determine Molecular Formula and Weight G->J K Identify Aglycone and Sugar Moieties H->K L Establish Connectivity (HMBC) I->L M Determine Stereochemistry (NOESY) I->M N Final Structure of this compound

Caption: Workflow for the structural elucidation of this compound.

G cluster_aglycone Aglycone cluster_sugars Sugar Chain Aglycone Pregnane Aglycone C3_H H-3 (δ 3.92) C18_H3 H₃-18 (δ 1.18) C21_H3 H₃-21 (δ 1.51) C18_H3->C21_H3 Stereochemistry C19_H3 H₃-19 (δ 1.39) Cym1 Cymarose-1 Cym2 Cymarose-2 Dig Digitoxose C1_prime_H H-1' (δ 4.91) C1_prime_H->Aglycone C-3 C1_prime_H->C3_H Glycosidic Linkage C1_double_prime_H H-1'' (δ 4.88) C1_double_prime_H->Cym1 C-4' C1_triple_prime_H H-1''' (δ 4.81) C1_triple_prime_H->Cym2 C-4''

Caption: Key NMR correlations in the structure of this compound.

The comprehensive analysis of the spectroscopic data, particularly the long-range correlations observed in the HMBC spectrum, allowed for the unambiguous assignment of the sugar sequence and their attachment point to the aglycone at the C-3 position. The stereochemistry of the aglycone and the glycosidic linkages were confirmed through NOESY experiments. This meticulous process of data acquisition and interpretation has been fundamental in defining the complete and correct structure of this compound, paving the way for further investigation into its biological functions.

The Enigmatic Pathway: A Technical Guide to the Putative Biosynthesis of Dregeoside Da1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside Da1, a complex pregnane (B1235032) glycoside isolated from plants of the Apocynaceae family, has garnered interest for its potential pharmacological activities. However, the intricate biosynthetic pathway leading to its formation in plants remains largely unelucidated. This technical guide synthesizes the current understanding of C21 steroidal glycoside biosynthesis to propose a putative pathway for this compound. By examining the established steps of the mevalonate (B85504) pathway, the formation of the pregnane scaffold, and the likely enzymatic modifications, we provide a framework for future research aimed at pathway elucidation and potential metabolic engineering. This document outlines the key enzymatic families expected to be involved, offers a hypothetical sequence of reactions, and presents a foundation for the development of experimental protocols to validate this proposed pathway.

Introduction

Pregnane glycosides are a diverse class of C21 steroidal compounds found predominantly in the Apocynaceae family, particularly within the Asclepiadoideae subfamily.[1][2] These compounds are characterized by a pregnane aglycone backbone, which is often extensively decorated with various sugar moieties and other functional groups. This compound is one such polyoxypregnane glycoside, and while its structure has been elucidated, the precise enzymatic steps leading to its synthesis in plants are not yet fully understood.

This guide aims to provide a comprehensive overview of the likely biosynthetic route to this compound by drawing parallels with the known biosynthesis of other plant steroids and pregnane derivatives. Understanding this pathway is crucial for researchers in natural product chemistry, plant biochemistry, and drug development, as it opens avenues for heterologous production, pathway engineering to enhance yields, and the generation of novel analogues with improved therapeutic properties.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Formation of the Isoprene (B109036) Building Blocks via the Mevalonate (MVA) Pathway: This well-established pathway provides the fundamental five-carbon units for all terpenoid compounds, including steroids.

  • Assembly and Cyclization to form the Steroid Nucleus: The isoprene units are assembled into squalene, which then undergoes cyclization to form the characteristic four-ring steroid core.

  • Tailoring of the Pregnane Scaffold: A series of post-cyclization modifications, including hydroxylations, acylations, and glycosylations, lead to the final complex structure of this compound.

Stage 1: The Mevalonate (MVA) Pathway

The biosynthesis of this compound begins with the MVA pathway, which converts acetyl-CoA into the isoprene precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). The key enzymes involved in this pathway have been identified in various plant species, including those from the Apocynaceae family.[1]

MVA_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa ACAT hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMGCS mevalonate Mevalonate hmg_coa->mevalonate HMGCR mvp Mevalonate-5-phosphate mevalonate->mvp MVK mvpp Mevalonate-5-pyrophosphate mvp->mvpp PMVK ipp Isopentenyl pyrophosphate (IPP) mvpp->ipp MVD dmapp Dimethylallyl pyrophosphate (DMAPP) ipp->dmapp IDI

Figure 1: The Mevalonate (MVA) Pathway.
Stage 2: Formation of the Steroid Nucleus

IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP). Two molecules of FPP are then reductively coupled to form squalene. Squalene is epoxidized to 2,3-oxidosqualene, which is the crucial precursor for the cyclization into the steroid backbone, typically yielding cycloartenol (B190886) in plants. A series of subsequent reactions would then lead to cholesterol, which is the likely precursor for the C21 pregnane scaffold.

Steroid_Core_Formation ipp IPP gpp Geranyl pyrophosphate (GPP) ipp->gpp dmapp DMAPP dmapp->gpp GPPS fpp Farnesyl pyrophosphate (FPP) gpp->fpp FPPS squalene Squalene fpp->squalene SQS oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene SQE cycloartenol Cycloartenol oxidosqualene->cycloartenol CAS cholesterol Cholesterol cycloartenol->cholesterol Multiple Steps

Figure 2: Formation of the Steroid Nucleus.
Stage 3: Putative Tailoring of the Pregnane Scaffold for this compound

This stage involves the conversion of cholesterol into the specific pregnane aglycone of this compound, followed by glycosylation. These steps are catalyzed by tailoring enzymes, primarily Cytochrome P450 monooxygenases (CYPs) for hydroxylations and other modifications, and UDP-glycosyltransferases (UGTs) for the attachment of sugar moieties.

Based on the structure of this compound, the following putative steps are proposed:

  • Side-chain cleavage of cholesterol to produce pregnenolone (B344588). This is a key step in the formation of all pregnane derivatives.

  • A series of hydroxylations at various positions on the pregnane ring, catalyzed by specific CYPs.

  • Glycosylation , likely initiated at the C-3 position, with subsequent additions of sugar units to form the characteristic oligosaccharide chain of this compound. This process is mediated by a cascade of specific UGTs.

Dregeoside_Da1_Tailoring cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone CYP (Side-chain cleavage) hydroxylated_pregnane Hydroxylated Pregnane Intermediate pregnenolone->hydroxylated_pregnane CYPs (Hydroxylation) aglycone This compound Aglycone hydroxylated_pregnane->aglycone Further modifications dregeoside_da1 This compound aglycone->dregeoside_da1 UGTs (Glycosylation)

Figure 3: Putative Tailoring Steps for this compound.

Quantitative Data Summary

As of the date of this publication, there is no specific quantitative data, such as enzyme kinetics or metabolite concentrations, available in the public domain for the biosynthesis of this compound. The data presented below is generalized from studies on the biosynthesis of other plant steroids and is intended to provide a theoretical framework.

Table 1: General Kinetic Parameters of Key Enzyme Families in Steroid Biosynthesis

Enzyme FamilyGeneral SubstrateTypical Km Range (µM)Typical kcat Range (s-1)
HMG-CoA Reductase (HMGR)HMG-CoA1 - 200.1 - 10
Squalene Synthase (SQS)Farnesyl pyrophosphate5 - 501 - 20
Cytochrome P450s (CYPs)Steroid Intermediates1 - 1000.01 - 5
UDP-Glycosyltransferases (UGTs)Aglycone, UDP-sugar10 - 5000.1 - 50

Note: These values are illustrative and can vary significantly depending on the specific enzyme, plant species, and reaction conditions.

Detailed Methodologies for Key Experiments

The elucidation of the this compound biosynthetic pathway will require a combination of transcriptomics, proteomics, and metabolomics, coupled with classical biochemical techniques. Below are detailed, generalized protocols for key experiments that would be essential for this research.

Protocol 1: Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify putative genes encoding enzymes involved in the biosynthesis of this compound by comparing the transcriptomes of high-producing and low-producing plant tissues or plants subjected to elicitor treatment.

Methodology:

  • Plant Material: Collect tissues from a plant known to produce this compound (e.g., Dregea volubilis). Include tissues with high and low accumulation of the compound (e.g., leaves vs. stems, or elicited vs. control cell cultures).

  • RNA Extraction: Immediately freeze tissues in liquid nitrogen. Extract total RNA using a suitable plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

  • Library Preparation and Sequencing: Prepare cDNA libraries using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). Perform high-throughput sequencing (e.g., on an Illumina NovaSeq platform) to generate paired-end reads.

  • Bioinformatic Analysis:

    • Perform quality control of raw reads using tools like FastQC.

    • Assemble the transcriptome de novo using Trinity or map reads to a reference genome if available.

    • Annotate the assembled transcripts by searching against public databases (e.g., NCBI non-redundant protein sequence database, Swiss-Prot, KEGG).

    • Identify transcripts homologous to known enzymes in steroid and glycoside biosynthesis (e.g., HMGR, SQS, CYPs, UGTs).

    • Perform differential gene expression analysis between high- and low-producing samples to identify candidate genes that are upregulated in the high-producing tissues.

Protocol 2: Functional Characterization of a Candidate Cytochrome P450 Enzyme

Objective: To determine the enzymatic function of a candidate CYP identified from transcriptome analysis.

Methodology:

  • Gene Cloning: Amplify the full-length coding sequence of the candidate CYP from cDNA using PCR with gene-specific primers. Clone the PCR product into a suitable expression vector (e.g., pYES-DEST52 for yeast expression or pET-28a for E. coli expression).

  • Heterologous Expression:

    • Yeast (Saccharomyces cerevisiae): Transform the expression construct into a yeast strain co-expressing a cytochrome P450 reductase (CPR). Grow the yeast culture and induce protein expression.

    • E. coli: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG.

  • Enzyme Assay:

    • Prepare microsomes from the induced yeast cells or purified protein from E. coli.

    • Set up the reaction mixture containing the enzyme preparation, a potential substrate (e.g., pregnenolone or a hydroxylated intermediate), NADPH as a cofactor, and a suitable buffer.

    • Incubate the reaction at an optimal temperature for a defined period.

    • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Product Analysis:

    • Analyze the reaction products using HPLC or LC-MS.

    • Compare the retention time and mass spectrum of the product with an authentic standard if available, or elucidate the structure of the novel product using NMR spectroscopy.

Experimental_Workflow cluster_gene_id Gene Identification cluster_functional_char Functional Characterization plant_material Plant Tissue Collection rna_extraction RNA Extraction plant_material->rna_extraction sequencing Transcriptome Sequencing rna_extraction->sequencing bioinformatics Bioinformatic Analysis sequencing->bioinformatics candidate_genes Candidate Genes bioinformatics->candidate_genes cloning Gene Cloning candidate_genes->cloning expression Heterologous Expression cloning->expression assay Enzyme Assay expression->assay analysis Product Analysis assay->analysis function_elucidation Enzyme Function Elucidation analysis->function_elucidation

Figure 4: Experimental Workflow for Pathway Elucidation.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process that likely involves a multitude of enzymatic steps. While the complete pathway remains to be experimentally validated, the putative pathway presented in this guide provides a solid foundation for future research. The convergence of 'omics' technologies with traditional biochemical approaches will be instrumental in identifying and characterizing the specific enzymes involved. A full understanding of this pathway will not only be a significant contribution to the field of plant biochemistry but will also enable the development of biotechnological platforms for the sustainable production of this compound and other valuable pregnane glycosides. The potential for metabolic engineering to create novel derivatives with enhanced therapeutic efficacy makes this a particularly exciting area of investigation for drug discovery and development.

References

Dregeoside Da1: A Technical Overview of its Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Da1, a polyhydroxy pregnane (B1235032) glycoside isolated from the twigs and leaves of Dregea volubilis, has emerged as a compound of interest in oncological research due to its cytotoxic properties. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its evaluation against various cancer cell lines. The information presented herein is intended to support further research and drug development efforts centered on this natural product.

Biological Activity: Cytotoxicity

The primary biological activity associated with this compound is its cytotoxicity against a range of human cancer cell lines. A key study successfully isolated this compound and evaluated its in vitro cytotoxic effects.[1][2]

Quantitative Data

The cytotoxic activity of this compound was quantified by determining its half-maximal inhibitory concentration (IC50) against eight distinct cancer cell lines. The results, summarized in the table below, demonstrate a broad spectrum of activity with IC50 values ranging from 4.29 to 21.05 μM.[1]

Cell LineCancer TypeIC50 (μM)
MB49Bladder cancer (murine)12.83
K562Chronic myelogenous leukemia4.29
MKN-7Stomach adenocarcinoma15.61
HT29Colorectal adenocarcinoma18.24
A549Lung carcinoma21.05
MCF-7Breast adenocarcinoma17.33
MDA-MB-231Breast adenocarcinoma19.57
HepG2Hepatocellular carcinoma16.42

Table 1: Cytotoxic activity (IC50 values) of this compound against various cancer cell lines.[1]

Experimental Protocols

The following outlines the general methodology employed for the isolation and cytotoxic evaluation of this compound, as inferred from the available literature.[1]

Isolation and Purification of this compound

A generalized workflow for the isolation and purification of this compound from Dregea volubilis is depicted in the diagram below. This multi-step process typically involves extraction, fractionation, and chromatographic separation to yield the pure compound.

Isolation_Workflow plant_material Dregea volubilis (Twigs and Leaves) extraction Extraction (e.g., with Methanol) plant_material->extraction fractionation Solvent-Solvent Fractionation extraction->fractionation chromatography Column Chromatography (e.g., Silica Gel, RP-18) fractionation->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound

A representative workflow for the isolation of this compound.
Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound was likely determined using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines were cultured in an appropriate medium and maintained under standard conditions (e.g., 37°C, 5% CO2).

  • Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, the MTT reagent was added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The formazan crystals were dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement & Analysis cell_culture Culture Cancer Cell Lines cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding add_compound Add this compound (various concentrations) cell_seeding->add_compound incubation Incubate for 48-72 hours add_compound->incubation add_mtt Add MTT Reagent incubation->add_mtt solubilize Solubilize Formazan (e.g., with DMSO) add_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

The experimental workflow for a typical MTT cytotoxicity assay.

Signaling Pathways

Currently, there is no publicly available scientific literature detailing the specific signaling pathways modulated by this compound that lead to its cytotoxic effects. Further research is required to elucidate the mechanism of action of this compound.

Conclusion

This compound demonstrates significant cytotoxic activity against a variety of cancer cell lines, highlighting its potential as a lead compound for the development of novel anticancer agents. Future research should focus on elucidating its mechanism of action, including the identification of its molecular targets and the signaling pathways it affects, to fully realize its therapeutic potential.

References

Uncharted Territory: The Antitumor Potential of Dregeoside Da1 Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and publicly available data, no specific information regarding the preliminary antitumor screening of Dregeoside Da1 has been found. As a result, the creation of an in-depth technical guide complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams, as requested, cannot be fulfilled at this time.

A safety data sheet for this compound confirms its identity as a chemical compound, but provides no information regarding its biological or pharmacological activities. This suggests that while the compound is known, research into its potential therapeutic applications, particularly in the context of cancer, may be unpublished, in its very early stages, or not yet initiated.

Without access to primary research data, any attempt to construct a technical guide would be purely speculative and would not meet the rigorous, data-driven requirements of the intended scientific audience. The core components of such a guide, including:

  • Quantitative Data: Such as IC50 values from cytotoxicity assays, percentages of apoptotic cells, or cell population distributions in cell cycle analysis.

  • Experimental Protocols: Detailed methodologies for assays like MTT, flow cytometry, or western blotting specific to this compound treatment.

  • Signaling Pathways: Diagrams illustrating the molecular mechanisms through which this compound might exert any antitumor effects.

are entirely dependent on the existence of published research.

Therefore, for researchers, scientists, and drug development professionals interested in the antitumor potential of this compound, the path forward would necessitate primary research to generate the foundational data required for such a technical analysis.

Dregeoside Da1 CAS number and molecular formula (C42H70O15)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 98665-65-7 Molecular Formula: C42H70O15

This document provides a comprehensive technical guide on Dregeoside Da1, a steroidal glycoside isolated from the plant Dregea volubilis. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, biological activities, and experimental data.

Chemical and Physical Data

This compound is a complex natural product with a significant molecular weight. The fundamental physicochemical properties are summarized below for easy reference.

PropertyValueSource
CAS Number98665-65-7[1][2]
Molecular FormulaC42H70O15[1][2]
Molecular Weight815.0 g/mol [1]
Physical DescriptionPowder[1]
SolubilityDMSO, Pyridine, Methanol, Ethanol[1]

Biological Activity and Mechanism of Action

While research on this compound is still emerging, preliminary studies and data on related compounds from Dregea volubilis indicate potential therapeutic applications, particularly in the realm of oncology.

Antitumor and Cytotoxic Effects

Extracts from Dregea volubilis, the natural source of this compound, have demonstrated notable antitumor properties. Methanol extracts of the leaves and petroleum ether extracts of the fruits have shown efficacy against Ehrlich ascites carcinoma (EAC) in murine models.[3] The antitumor activity is associated with a reduction in tumor volume and viable tumor cell count, alongside the restoration of normal hematological profiles.[3] Furthermore, these extracts have been observed to enhance antioxidant enzyme activity, suggesting a mechanism that may involve the mitigation of oxidative stress.[3]

More specifically, a study involving the isolation of this compound alongside other pregnane (B1235032) glycosides from Dregea volubilis evaluated their cytotoxic activities. While the study did not single out the individual IC50 value for this compound, it reported a range of IC50 values between 11.72 and 20.30 μM for the group of isolated compounds, indicating a potential for cytotoxic activity.[4]

It is important to note that other glycosides isolated from Dregea volubilis, such as dregeoside Ap1 and dregeoside A01, have exhibited activity against melanoma B-16.[4]

Further research is required to fully elucidate the specific mechanism of action of this compound. The current data suggests that its antitumor potential may be linked to direct cytotoxicity against cancer cells and modulation of the cellular antioxidant response.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are generalized protocols based on the available literature for key experiments related to the study of this compound and similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., Ehrlich ascites carcinoma cells) in appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent) and a positive control.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Data Analysis:

    • Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Logical Workflow for Investigating this compound

The following diagram illustrates a logical workflow for the comprehensive investigation of this compound, from initial isolation to the exploration of its therapeutic potential.

Dregeoside_Da1_Investigation_Workflow cluster_extraction Isolation & Identification cluster_activity Biological Activity Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Studies plant Dregea volubilis extraction Solvent Extraction plant->extraction isolation Chromatographic Isolation extraction->isolation identification Spectroscopic Identification (NMR, MS) isolation->identification cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) identification->cytotoxicity antioxidant Antioxidant Activity Assays identification->antioxidant anti_inflammatory Anti-inflammatory Assays identification->anti_inflammatory apoptosis Apoptosis Assays (e.g., Annexin V/PI) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle signaling Signaling Pathway Analysis (Western Blot, qPCR) cell_cycle->signaling animal_model Animal Models of Disease (e.g., Xenograft) signaling->animal_model efficacy Efficacy & Survival Studies animal_model->efficacy toxicity Toxicity & Safety Profiling animal_model->toxicity

A logical workflow for the investigation of this compound.

Future Directions

The preliminary data on this compound and related compounds from Dregea volubilis are promising. Future research should focus on:

  • Determining the specific IC50 values of pure this compound against a panel of human cancer cell lines.

  • Elucidating the precise molecular mechanism of action , including the identification of its direct cellular targets and the signaling pathways it modulates.

  • Conducting in vivo studies using purified this compound to validate its antitumor efficacy and assess its safety profile in animal models.

This technical guide serves as a foundational resource for researchers embarking on the further investigation of this compound, a natural product with intriguing therapeutic potential.

References

Dregeoside Da1 literature review and historical context

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a thorough review of Dregeoside Da1, a steroidal glycoside isolated from Dregea volubilis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its historical context, physicochemical properties, and biological activities. It includes a compilation of available quantitative data, detailed experimental protocols, and visualizations of key processes.

Historical Context and Discovery

Dregea volubilis (L.f.) Benth. ex Hook.f., a member of the Apocynaceae family, is a climbing shrub found extensively in Southeast Asia, India, and Southern China.[1] Traditionally, various parts of the plant have been utilized in folk medicine to treat a range of ailments. The leaves have been used as an application for boils and abscesses, while the roots and tender stalks have served as an emetic and expectorant.[2] In some cultures, the plant has been used to manage conditions such as asthma, sore throat, and eczema, and as an antidote for poison.[2][3] The young shoots and inflorescence are also consumed as a vegetable in some regions.[2]

The scientific investigation into the chemical constituents of Dregea volubilis led to the isolation and characterization of numerous secondary metabolites, including triterpenoid (B12794562) glycosides, flavonoids, and pregnane (B1235032) glycosides.[1][2] Among these, this compound was identified as a polyhydroxypregnane glycoside. The first detailed report of its isolation and structural elucidation was published in the Chemical & Pharmaceutical Bulletin in 1985. This seminal work laid the foundation for further investigation into its biological properties.[3]

Physicochemical Properties

This compound is a steroidal glycoside with the molecular formula C42H70O15 and a molecular weight of 815.0 g/mol .[1] It is characterized by a polyhydroxypregnane aglycone linked to a chain of sugar moieties. The detailed structure was elucidated using spectroscopic techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 98665-65-7[5][6]
Molecular Formula C42H70O15[5]
Molecular Weight 815.0 g/mol [5]
Class Polyhydroxypregnane Glycoside[4]
Appearance White powder
Solubility Soluble in methanol (B129727), ethanol, DMSO, and pyridine.[3]

Biological Activities and Mechanism of Action

Preliminary studies on extracts of Dregea volubilis and isolated compounds, including this compound, have revealed a range of biological activities. The most notable of these is its potential as an α-glucosidase inhibitor, suggesting its relevance in the management of diabetes.[7] α-Glucosidase is a key enzyme in the digestion of carbohydrates, and its inhibition can help to control postprandial hyperglycemia.

While the precise mechanism of action for this compound is still under investigation, its inhibitory effect on α-glucosidase likely stems from its ability to bind to the active site of the enzyme, preventing the breakdown of complex carbohydrates into absorbable monosaccharides. Further research is required to fully elucidate the signaling pathways involved and to explore other potential biological targets.

Quantitative Data

To date, there is a limited amount of publicly available quantitative data specifically for this compound. One study reported the α-glucosidase inhibitory activity of related compounds from Dregea volubilis, providing context for the potential potency of this compound. For instance, Volubiloside A and Drevoluoside N, also isolated from the same plant, showed significant α-glucosidase inhibition.[7]

Table 2: α-Glucosidase Inhibitory Activity of Compounds from Dregea volubilis

CompoundConcentration (µM)% InhibitionPositive Control (Acarbose)Source
Volubiloside A4051.3 ± 3.259.8 ± 1.6[7]
Drevoluoside N4050.4 ± 3.159.8 ± 1.6[7]

Note: Specific quantitative data for this compound's α-glucosidase inhibitory activity (e.g., IC50 value) is not available in the reviewed literature and awaits further investigation.

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from the leaves of Dregea volubilis, based on common phytochemical extraction and purification techniques for steroidal glycosides.

  • Plant Material Collection and Preparation: Fresh leaves of Dregea volubilis are collected, authenticated, and shade-dried at room temperature. The dried leaves are then ground into a fine powder.

  • Extraction: The powdered leaves are subjected to exhaustive extraction with methanol at room temperature. The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, which is typically rich in glycosides, is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of chloroform and methanol.

  • Further Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structural Characterization

The structure of the isolated this compound is elucidated using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H and ¹³C NMR spectra are recorded to identify the types and number of protons and carbons in the molecule.

    • 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons and to determine the complete structure of the aglycone and the sugar sequence.

α-Glucosidase Inhibition Assay

The following is a representative protocol for assessing the α-glucosidase inhibitory activity of this compound.

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate (B84403) buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

  • Assay Procedure:

    • A solution of this compound at various concentrations is pre-incubated with the α-glucosidase solution in a 96-well microplate at 37°C for 10 minutes.

    • The reaction is initiated by adding the pNPG solution to the mixture.

    • The reaction is allowed to proceed at 37°C for 20 minutes.

    • The reaction is stopped by adding a sodium carbonate solution.

  • Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm. Acarbose is used as a positive control.

  • Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100 The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is then determined by plotting the percentage of inhibition against the concentration of this compound.

Visualizations

experimental_workflow cluster_extraction Extraction and Isolation cluster_characterization Structural Characterization cluster_bioassay Biological Activity Screening plant_material Dried, powdered leaves of Dregea volubilis extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning column_chromatography Column Chromatography (Silica Gel) partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound ms Mass Spectrometry (HR-ESI-MS) pure_compound->ms nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr assay α-Glucosidase Inhibition Assay pure_compound->assay structure Elucidated Structure of this compound ms->structure nmr->structure data_analysis IC50 Value Determination assay->data_analysis activity Biological Activity Profile data_analysis->activity

Caption: Experimental workflow for the isolation, characterization, and biological evaluation of this compound.

Conclusion and Future Directions

This compound, a polyhydroxypregnane glycoside from Dregea volubilis, represents a promising natural product with potential therapeutic applications, particularly in the context of diabetes management due to its α-glucosidase inhibitory activity. While its initial isolation and structural characterization have been established, further research is imperative. Future studies should focus on:

  • Comprehensive Biological Screening: Evaluating this compound against a wider range of biological targets to uncover its full therapeutic potential.

  • Quantitative Pharmacological Data: Determining precise IC50 and EC50 values for its various biological activities.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Assessing the efficacy and safety of this compound in animal models to validate its therapeutic potential.

  • Synthesis and Analogue Development: Exploring the chemical synthesis of this compound and its analogues to improve potency and pharmacokinetic properties.

A deeper understanding of this compound will be crucial for its potential development as a novel therapeutic agent.

References

Methodological & Application

Application Notes: Dregeoside Da1 Cytotoxicity Assay in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dregeoside Da1 is a natural compound that has garnered interest for its potential therapeutic properties, including its cytotoxic effects on cancer cells. The evaluation of its anti-cancer activity is crucial for preclinical drug development. This document provides detailed protocols for assessing the cytotoxicity of this compound in various cancer cell lines using established in vitro assays, including the Sulforhodamine B (SRB), and Lactate (B86563) Dehydrogenase (LDH) assays. These methods are widely accepted for their reliability and sensitivity in determining cell viability and death.

Data Presentation: Summarized Cytotoxicity Data

The cytotoxic effects of this compound are typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cancer cell growth or viability. The following table provides a template for summarizing such quantitative data.

Table 1: Cytotoxicity of this compound (IC50 in µM) in Various Cancer Cell Lines after 48-hour exposure

Cell LineHistologyIC50 (µM)
MCF-7Breast AdenocarcinomaData to be filled
HeLaCervical AdenocarcinomaData to be filled
A549Lung CarcinomaData to be filled
HepG2Hepatocellular CarcinomaData to be filled
PC-3Prostate AdenocarcinomaData to be filled

Note: The IC50 values are hypothetical and should be replaced with experimental data.

Experimental Protocols

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[1][2][3] It is a sensitive and reproducible method for assessing the cytotoxicity of chemical compounds.[2]

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM (pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium.[2] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • Cell Fixation: Gently remove the treatment medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.

  • Washing: Discard the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely at room temperature.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance (optical density, OD) at a wavelength of 510 nm or 540 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantitatively measures lactate dehydrogenase, a stable cytosolic enzyme that is released upon cell lysis. This assay is a reliable alternative to 51Cr release assays for determining cytotoxicity.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, or Abcam)

  • Lysis Buffer (provided in the kit)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described for the SRB assay. Prepare wells for controls, including a no-cell control (medium only), a vehicle control, and a maximum LDH release control.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for the desired incubation period.

  • Maximum LDH Release Control: Approximately 45 minutes before the end of the incubation period, add 10 µL of Lysis Buffer (10X) to the wells designated for maximum LDH release.

  • Sample Collection: At the end of the incubation, centrifuge the plate at 250 x g for 3-5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate. Add 50 µL of the LDH Reaction Mixture to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.

  • Data Analysis: Subtract the 680 nm absorbance value from the 490 nm absorbance value. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture (e.g., MCF-7, HeLa) seeding 2. Cell Seeding (96-well plate) cell_culture->seeding dregeoside_prep 3. This compound Serial Dilution treatment 4. Cell Treatment (24-72h incubation) seeding->treatment dregeoside_prep->treatment assay_choice 5. Select Assay treatment->assay_choice srb_assay SRB Assay assay_choice->srb_assay ldh_assay LDH Assay assay_choice->ldh_assay readout 6. Absorbance Reading (Microplate Reader) srb_assay->readout ldh_assay->readout analysis 7. Data Analysis (% Viability / % Cytotoxicity) readout->analysis ic50 8. IC50 Determination analysis->ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome dregeoside This compound receptor Putative Receptor / Transporter dregeoside->receptor ros ↑ Reactive Oxygen Species (ROS) receptor->ros mapk MAPK Pathway (e.g., ERK, JNK, p38) receptor->mapk pi3k_akt PI3K/Akt Pathway receptor->pi3k_akt dna_damage DNA Damage ros->dna_damage transcription Altered Gene Expression mapk->transcription pi3k_akt->transcription apoptosis Apoptosis pi3k_akt->apoptosis -| cell_cycle_arrest Cell Cycle Arrest transcription->cell_cycle_arrest dna_damage->apoptosis cytotoxicity Cytotoxicity apoptosis->cytotoxicity cell_cycle_arrest->cytotoxicity

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

References

Application Notes and Protocols for High-Throughput Screening of Dregeoside Da1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of Dregeoside Da1, a natural steroidal glycoside, in high-throughput screening (HTS) assays targeting the Hedgehog (Hh) signaling pathway. The aberrant activation of the Hh pathway is a known driver in several human cancers, making it a key target for novel therapeutic agents. These protocols are designed for researchers in drug discovery and cancer biology to evaluate the potential of this compound as a modulator of this critical oncogenic pathway. The following sections detail the mechanism of the Hedgehog signaling pathway, protocols for a primary HTS assay using a Gli-responsive luciferase reporter, a secondary cell viability assay to assess cytotoxicity, and a tertiary assay to confirm target engagement by measuring the expression of a downstream target gene.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1] In the absence of a Hedgehog ligand (like Sonic Hedgehog, Shh), the transmembrane receptor Patched (PTCH) inhibits the G protein-coupled receptor-like protein Smoothened (SMO).[1][2] This inhibition prevents SMO from translocating to the primary cilium, leading to the proteolytic cleavage of the Glioma-associated oncogene (Gli) transcription factors into their repressor forms (GliR). These repressor forms translocate to the nucleus and inhibit the transcription of Hh target genes.

Upon binding of an Hh ligand to PTCH, the inhibition of SMO is relieved.[2] SMO then accumulates in the primary cilium and initiates a signaling cascade that prevents the cleavage of Gli proteins. The full-length activator forms of Gli (GliA) translocate to the nucleus and induce the transcription of target genes that regulate cell proliferation, survival, and differentiation, such as Gli1 and PTCH1.[2] Dysregulation of this pathway, often through mutations that activate SMO or inactivate PTCH, can lead to uncontrolled cell growth and is implicated in various cancers, including basal cell carcinoma and medulloblastoma.

High-Throughput Screening Workflow for this compound

The following workflow is designed to identify and characterize the activity of this compound on the Hedgehog signaling pathway.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Tertiary Assays cluster_confirmation Hit Confirmation & Follow-up start Prepare Shh Light II Cells dispense Dispense Cells into 384-well Plates start->dispense add_da1 Add this compound & Positive/Negative Controls dispense->add_da1 incubate1 Incubate for 48 hours add_da1->incubate1 add_luc Add Luciferase Substrate incubate1->add_luc read_lum Read Luminescence add_luc->read_lum analyze1 Analyze Data (Z', % Inhibition) read_lum->analyze1 viability Cell Viability Assay (MTT) analyze1->viability qpcr Target Gene Expression (qPCR for Gli1) analyze1->qpcr dose_response Dose-Response Curve & IC50 Determination viability->dose_response qpcr->dose_response moa Mechanism of Action Studies dose_response->moa

Fig. 1: High-throughput screening workflow for this compound.

Primary High-Throughput Screening: Gli-Luciferase Reporter Assay

This primary assay is designed to quantitatively measure the inhibition of the Hedgehog signaling pathway by this compound in a high-throughput format. The assay utilizes the "Shh Light II" cell line, which is derived from NIH/3T3 cells and stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.

Experimental Protocol
  • Cell Culture: Culture Shh Light II cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 400 µg/mL G418, and 250 µg/mL zeocin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Plating: Harvest cells and resuspend in assay medium (DMEM with 0.5% FBS). Using a liquid handler, dispense 5,000 cells in 40 µL of assay medium into each well of a 384-well white, clear-bottom assay plate.

  • Compound Addition:

    • Prepare a 10 mM stock solution of this compound (CAS: 98665-65-7) in DMSO.

    • Perform serial dilutions to create a dose range for this compound.

    • Using an acoustic liquid handler, transfer 40 nL of this compound, positive control (e.g., 100 nM SAG, a SMO agonist), and negative control (DMSO) to the appropriate wells. The final concentration of DMSO should not exceed 0.1%.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Luminescence Reading:

    • Equilibrate the plates and luciferase detection reagent to room temperature.

    • Add 20 µL of the luciferase detection reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the luminescence using a plate reader.

Data Presentation: Hypothetical Primary Screening Results

The following table presents hypothetical data for a primary screen of this compound at a concentration of 10 µM. The Z'-factor is a statistical indicator of the quality of the HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

ParameterNegative Control (DMSO)Positive Control (100 nM SAG)This compound (10 µM)
Mean Luminescence (RLU) 1,50025,0005,000
Standard Deviation 2002,500600
Calculated % Inhibition 0%-1567% (Activation)85.1%
Z'-Factor \multicolumn{3}{c}{0.75}

Secondary Assay: Cell Viability (MTT Assay)

It is crucial to determine if the observed inhibition in the primary assay is due to specific pathway modulation or a result of cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Experimental Protocol
  • Cell Plating: Plate Shh Light II cells in a 96-well clear plate at a density of 10,000 cells per well in 100 µL of culture medium.

  • Compound Addition: Add varying concentrations of this compound (e.g., from 0.1 µM to 100 µM) to the wells. Include a positive control for cytotoxicity (e.g., 10% DMSO) and a negative control (vehicle).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified incubator.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Hypothetical Cytotoxicity Data

The following table shows hypothetical cytotoxicity data for this compound, from which an IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity can be determined.

This compound Conc. (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle) 1.250.08100%
1 1.220.0797.6%
5 1.180.0994.4%
10 1.150.0692.0%
25 0.950.0576.0%
50 0.650.0452.0%
100 0.250.0320.0%
IC₅₀ (Cytotoxicity) \multicolumn{3}{c}{~ 48 µM}

Tertiary Assay: Target Gene Expression (qPCR)

To confirm that this compound inhibits the Hedgehog pathway at the level of gene transcription, a quantitative polymerase chain reaction (qPCR) assay can be performed to measure the mRNA levels of a known Hh target gene, Gli1.

Experimental Protocol
  • Cell Treatment: Plate Shh Light II cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with SAG (100 nM) in the presence or absence of this compound (at a non-toxic concentration, e.g., 10 µM) for 24 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a real-time PCR system with primers specific for Gli1 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative expression of Gli1 mRNA using the ΔΔCt method.

Data Presentation: Hypothetical qPCR Results
Treatment ConditionRelative Gli1 mRNA Expression (Fold Change vs. Vehicle)
Vehicle (DMSO) 1.0
SAG (100 nM) 15.2
This compound (10 µM) 0.9
SAG (100 nM) + this compound (10 µM) 2.5

Mechanism of Action: Elucidating the Target of this compound

The results from the primary, secondary, and tertiary assays suggest that this compound is a potent and non-toxic inhibitor of the Hedgehog signaling pathway. The next logical step is to determine its specific molecular target within the pathway.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH PTCH Shh->PTCH Binds SMO SMO PTCH->SMO Inhibits SUFU_Gli SUFU-Gli Complex SMO->SUFU_Gli Inhibits Cleavage Da1 This compound? Da1->SMO Potential Target? Gli_A Gli (Activator) SUFU_Gli->Gli_A Gli_A_nuc Gli (Activator) Gli_A->Gli_A_nuc Translocation TargetGenes Target Gene Transcription (e.g., Gli1, PTCH1) Gli_A_nuc->TargetGenes Activates

Fig. 2: The Hedgehog signaling pathway and a potential target for this compound.

Based on the hypothetical data, this compound inhibits SAG-induced pathway activation. Since SAG is a direct agonist of SMO, it is plausible that this compound acts at the level of SMO or downstream of it. Further studies, such as competitive binding assays with radiolabeled SMO ligands or testing in cell lines with activating SMO mutations, would be required to confirm the precise mechanism of action.

Conclusion

These application notes provide a comprehensive framework for the high-throughput screening of this compound as a potential modulator of the Hedgehog signaling pathway. The described protocols for primary and secondary assays, along with a strategy for target deconvolution, offer a robust starting point for researchers aiming to discover and characterize novel anti-cancer therapeutics targeting this pathway. The hypothetical data presented herein illustrates the expected outcomes of such a screening campaign and underscores the importance of a multi-assay approach to validate potential hits.

References

Application Notes and Protocols: Investigating the In Vitro Mechanism of Action of Dregeoside Da1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed framework for investigating the in vitro mechanism of action of Dregeoside Da1, a natural compound isolated from Dregea volubilis. While direct studies on the specific molecular mechanism of this compound are limited, extracts from Dregea volubilis have demonstrated notable antitumor and antioxidant properties. For instance, a methanol (B129727) extract of Dregea volubilis leaves exhibited an IC50 value of 85.51 ± 4.07 µg/ml against Ehrlich ascites carcinoma (EAC) cells.[1] This suggests that this compound may contribute to these effects. This document outlines a series of experimental protocols to explore a plausible hypothesis: This compound induces apoptosis in cancer cells through the modulation of intracellular reactive oxygen species (ROS) and the activation of key signaling pathways. The following protocols and data serve as a comprehensive guide for researchers to test this hypothesis.

Proposed Signaling Pathway for this compound

Based on the known bioactivities of related natural products, we propose that this compound exerts its anticancer effects by increasing intracellular ROS levels, which in turn triggers downstream signaling cascades leading to apoptosis. This proposed pathway involves the activation of the p38 MAPK and JNK pathways and the inhibition of the pro-survival Akt pathway.

Dregeoside_Da1_Pathway Dregeoside_Da1 This compound Cell Cancer Cell Dregeoside_Da1->Cell ROS ↑ Intracellular ROS Cell->ROS p38_JNK p38/JNK Pathway ROS->p38_JNK Activates Akt Akt Pathway ROS->Akt Inhibits Bax ↑ Bax p38_JNK->Bax Bcl2 ↓ Bcl-2 Akt->Bcl2 Inhibits Apoptosis Apoptosis Caspases ↑ Caspase-3/9 Activation Bcl2->Caspases Bax->Caspases Caspases->Apoptosis Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanistic Investigation MTT_Assay MTT Assay (Determine IC50) Annexin_V Annexin V/PI Staining MTT_Assay->Annexin_V Caspase_Glo Caspase-Glo 3/7 & 9 Assays Annexin_V->Caspase_Glo ROS_Assay Intracellular ROS Measurement (DCFH-DA Assay) Caspase_Glo->ROS_Assay Western_Blot Western Blot Analysis (p38, JNK, Akt, Bcl-2, Bax) ROS_Assay->Western_Blot

References

Dregeoside Da1 Treatment in Animal Models of Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, publicly available scientific literature detailing the use of Dregeoside Da1 in animal models of cancer is not available. The following application notes and protocols are presented as a generalized framework based on the study of similar natural compounds and their investigation in cancer research. These are intended to serve as a foundational guide for researchers initiating studies on this compound and should be adapted based on emergent in vitro and in vivo data.

Introduction

This compound is a natural compound that, like other cardiac glycosides, warrants investigation for its potential anti-cancer properties. Preclinical evaluation in animal models is a critical step in determining the therapeutic potential of such compounds. This document outlines hypothetical protocols and application notes for the in vivo assessment of this compound in cancer models, drawing parallels from research on structurally or functionally related molecules.

Quantitative Data Summary (Hypothetical)

Should studies be conducted, the following tables provide a template for summarizing key quantitative data from in vivo experiments with this compound.

Table 1: Anti-Tumor Efficacy of this compound in Xenograft Model

Treatment GroupDose (mg/kg)Route of AdministrationTumor Volume (mm³) at Day X (Mean ± SD)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-i.p.0
This compound1i.p.
This compound5i.p.
Positive Control

Table 2: Survival Analysis in Orthotopic Cancer Model

Treatment GroupDose (mg/kg)Median Survival (Days)Increase in Lifespan (%)Log-Rank (Mantel-Cox) Test (p-value)
Vehicle Control---
This compound1
This compound5

Experimental Protocols

The following are detailed, yet generalized, protocols for key experiments to evaluate the anti-cancer activity of this compound in animal models.

Xenograft Tumor Model Protocol

Objective: To assess the in vivo anti-tumor activity of this compound on subcutaneously implanted human cancer cells in immunodeficient mice.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)

  • This compound

  • Vehicle solution (e.g., saline, DMSO/PEG solution)

  • Matrigel (optional)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in serum-free medium.

  • Tumor Inoculation: Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells (in 100-200 µL, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

  • Drug Administration: Administer this compound or vehicle via the determined route (e.g., intraperitoneal, oral gavage) at the specified dose and schedule (e.g., daily, every other day).

  • Data Collection:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor body weight and general health of the animals.

  • Endpoint: Euthanize mice when tumors reach the predetermined maximum size, or at the end of the study period.

  • Tissue Harvest: Excise tumors for further analysis (e.g., histopathology, Western blotting).

Immunohistochemistry for Apoptosis Markers

Objective: To detect and quantify apoptosis-related proteins in tumor tissues following this compound treatment.

Materials:

  • Formalin-fixed, paraffin-embedded tumor sections

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2)

  • Secondary antibody detection kit (e.g., HRP-conjugated)

  • DAB substrate

  • Hematoxylin counterstain

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity and non-specific binding sites.

  • Primary Antibody Incubation: Incubate sections with the primary antibody at an optimized dilution overnight at 4°C.

  • Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody.

  • Detection: Add DAB substrate to visualize the antibody-antigen complex.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

  • Imaging and Analysis: Capture images and quantify the staining intensity and percentage of positive cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a hypothetical mechanism of action for a natural anti-cancer compound and a typical experimental workflow.

G Dregeoside_Da1 This compound Cell_Surface_Receptor Cell Surface Receptor (e.g., Na+/K+-ATPase) Dregeoside_Da1->Cell_Surface_Receptor PI3K PI3K Cell_Surface_Receptor->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical Intrinsic Apoptosis Pathway Induced by this compound.

G In_Vitro_Screening In Vitro Screening (Cytotoxicity Assays) Animal_Model_Selection Animal Model Selection (e.g., Xenograft, Orthotopic) In_Vitro_Screening->Animal_Model_Selection Dose_Finding_Study Dose-Finding & Toxicity Study (MTD Determination) Animal_Model_Selection->Dose_Finding_Study Efficacy_Study Efficacy Study (Tumor Growth Inhibition, Survival) Dose_Finding_Study->Efficacy_Study Mechanism_of_Action_Study Mechanism of Action Study (Immunohistochemistry, Western Blot) Efficacy_Study->Mechanism_of_Action_Study Data_Analysis Data Analysis & Interpretation Mechanism_of_Action_Study->Data_Analysis

Caption: Preclinical In Vivo Experimental Workflow for this compound.

Application Notes and Protocols for the Quantification of Dregeoside Da1 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Da1 is a steroidal saponin (B1150181) that has garnered interest for its potential pharmacological activities. To support preclinical and clinical development, robust and reliable analytical methods for its quantification in biological matrices are essential. These application notes provide detailed protocols for the determination of this compound in biological samples, such as plasma and serum, using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The provided methods are based on established principles for the analysis of similar steroidal saponins (B1172615) and glycosides.

Data Presentation: Performance of Analytical Methods

The following tables summarize typical performance characteristics observed for the quantification of steroidal saponins in biological samples using LC-MS/MS and HPLC-UV. These values can be used as a benchmark during method development and validation for this compound.

Table 1: Typical Performance Characteristics of LC-MS/MS Methods for Steroidal Saponin Quantification in Plasma

ParameterTypical Value Range
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 - 10 ng/mL
Upper Limit of Quantification (ULOQ)500 - 2000 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% RSD)< 15%
Recovery70 - 120%
Matrix Effect85 - 115%

Table 2: Typical Performance Characteristics of HPLC-UV Methods for Steroidal Saponin Quantification in Plasma

ParameterTypical Value Range
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)10 - 100 ng/mL
Upper Limit of Quantification (ULOQ)1000 - 5000 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% RSD)< 15%
Recovery60 - 110%

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a sensitive and selective method for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a structurally similar saponin or a stable isotope-labeled this compound

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA)

2. Sample Preparation: Protein Precipitation

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial.

3. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.1-5.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: To be determined based on its molecular weight (C42H70O15, MW: 815.0) and fragmentation pattern. A hypothetical transition could be m/z 815.5 -> [Fragment ion].

    • Internal Standard: To be determined based on the selected IS.

  • Data Analysis: Analyst software or equivalent.

Protocol 2: Quantification of this compound in Human Serum by HPLC-UV

This protocol provides a method for the quantification of this compound using HPLC with UV detection, suitable for samples with higher concentrations.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a structurally similar saponin

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (HPLC grade)

  • Human serum

2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Thaw serum samples at room temperature.

  • To 200 µL of serum, add 20 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the serum sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 20% methanol in water.

  • Elute this compound and the IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial.

3. HPLC-UV Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: Saponins often lack a strong chromophore, thus detection at a low wavelength (e.g., 205 nm) is common.

  • Data Analysis: OpenLab CDS or equivalent.

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation LC-MS/MS SPE Solid-Phase Extraction (SPE) Add_IS->SPE HPLC-UV Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporation SPE->Evaporate Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation Detection Detection (MS/MS or UV) LC_Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the quantification of this compound in biological samples.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Dregeoside_Da1 This compound Receptor Death Receptor Dregeoside_Da1->Receptor Activates PI3K PI3K Dregeoside_Da1->PI3K Inhibits Caspase8 Caspase-8 Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 AKT AKT PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Dregeoside Da1 stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Product Information

Dregeoside Da1 is a natural steroidal glycoside isolated from Dregea volubilis. This document provides detailed protocols for the preparation and storage of this compound stock solutions, along with general experimental procedures for assessing its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 98665-65-7N/A
Molecular Formula C₄₂H₇₀O₁₅N/A
Molecular Weight 815.0 g/mol N/A
Appearance PowderN/A
Purity ≥98%N/A

Stock Solution Preparation and Storage

Proper preparation and storage of stock solutions are critical for maintaining the stability and activity of this compound. The following guidelines are based on recommendations for similar natural product compounds.

2.1. Recommended Solvents

This compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions for in vitro studies due to its ability to dissolve a wide range of compounds and its miscibility with aqueous culture media.[1][2][3] Other potential solvents include pyridine, methanol, and ethanol. The choice of solvent should be guided by the specific requirements of the downstream application.

2.2. Stock Solution Preparation Protocol (DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber or opaque, tightly sealed vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Protocol:

  • Equilibration: Allow the vial containing this compound powder to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.815 mg of this compound.

  • Dissolution: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM stock solution, add 100 µL of DMSO for every 0.815 mg of this compound.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This minimizes freeze-thaw cycles and potential contamination.

  • Storage: Store the aliquots as recommended in the storage guidelines below.

Table 2: Storage and Stability of this compound

FormStorage TemperatureDurationRecommendations
Solid Powder 2-8°CUp to 24 monthsStore in a dry, dark place.
DMSO Stock Solution -20°CUp to 2 weeksStore in tightly sealed, amber or opaque vials to protect from light. Avoid repeated freeze-thaw cycles.

Note: It is highly recommended to prepare and use solutions on the same day. If stock solutions are prepared in advance, their stability should be validated for the specific experimental conditions.

Experimental Protocols

The following are generalized protocols that can be adapted to study the biological effects of this compound, such as its potential cytotoxic and anti-inflammatory activities.

3.1. General Workflow for In Vitro Biological Activity Screening

The following diagram illustrates a general workflow for screening the biological activity of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solutions (Dilute stock in culture medium) prep_stock->prep_working treat_cells Treat Cells with This compound Working Solutions prep_working->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells incubate Incubate for Defined Period (e.g., 24, 48, 72h) treat_cells->incubate cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTox™ Green) incubate->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) incubate->apoptosis inflammation Inflammatory Marker Analysis (e.g., ELISA, Western Blot for NF-κB) incubate->inflammation data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis apoptosis->data_analysis inflammation->data_analysis nfkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) proteasome Proteasome IkB->proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation nucleus Nucleus DNA DNA NFkB_nuc->DNA Binding gene_exp Pro-inflammatory Gene Expression DNA->gene_exp Transcription inhibitor Potential Inhibition by This compound inhibitor->IKK inhibitor->NFkB_nuc

References

Lack of Publicly Available Data on In Vivo Dosing and Administration of Dregeoside Da1

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and public databases, no specific information is currently available regarding the in vivo dosing, administration, experimental protocols, or signaling pathways of Dregeoside Da1.

The search yielded limited results, primarily consisting of safety data sheets and product listings from chemical suppliers. These documents identify this compound for research and development purposes but do not provide any data from preclinical or clinical studies. The scientific literature found pertains to similar but distinct compounds, such as various ginsenosides, and this information cannot be extrapolated to this compound.

Consequently, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables and visualizations of signaling pathways and experimental workflows. The foundational experimental data required to create these materials does not appear to be in the public domain.

Researchers, scientists, and drug development professionals interested in the in vivo applications of this compound will likely need to conduct initial exploratory studies to determine key parameters such as:

  • Maximum Tolerated Dose (MTD): To establish a safe dosage range.

  • Pharmacokinetic (PK) Profile: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Pharmacodynamic (PD) Effects: To assess the biological and therapeutic effects of the compound in a living organism.

  • Efficacious Dose Range: To identify the doses that produce the desired therapeutic effect.

  • Optimal Administration Route: To determine the most effective way to deliver the compound (e.g., oral, intravenous, intraperitoneal).

Without such foundational research, any recommendations for in vivo use would be speculative and not based on scientific evidence. We recommend that researchers consult relevant guidelines for preclinical drug development and consider designing pilot studies to generate the necessary data for this compound.

Investigating the Effects of Dregeoside Da1 on Cell Cycle Progression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Da1 is a polyoxypregnane glycoside, a type of C-21 steroidal glycosoid, originally isolated from the plant Dregea volubilis. While direct studies on this compound's effect on cell cycle progression are limited, numerous compounds within the broader class of C-21 steroidal glycosides have demonstrated significant anti-cancer properties. These effects are often mediated through the induction of cell cycle arrest and apoptosis in various cancer cell lines. This document provides a comprehensive guide for researchers interested in investigating the potential of this compound as a modulator of cell cycle progression. The protocols outlined below are standard methods for assessing the impact of a novel compound on cell viability, cell cycle distribution, and the expression of key regulatory proteins.

Potential Mechanism of Action

Based on studies of structurally related polyoxypregnane and C-21 steroidal glycosides, this compound may exert its effects on the cell cycle through one or more of the following mechanisms:

  • Induction of Cell Cycle Arrest: Many natural steroidal glycosides have been shown to cause an accumulation of cells in a specific phase of the cell cycle, such as G1, S, or G2/M, thereby preventing cancer cell proliferation. For instance, some polyoxypregnane glycosides have been reported to induce G1/S phase arrest.

  • Modulation of Cell Cycle Regulatory Proteins: The progression through the cell cycle is tightly controlled by a family of proteins called cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins. The activity of CDK-cyclin complexes can be inhibited by CDK inhibitors (CKIs). It is plausible that this compound could modulate the expression or activity of these key proteins, leading to cell cycle arrest.

  • Induction of Apoptosis: Cell cycle arrest is often a prelude to programmed cell death, or apoptosis. C-21 steroidal glycosides have been shown to induce apoptosis in cancer cells through caspase-dependent pathways.

Experimental Protocols

The following section details the experimental protocols to investigate the effects of this compound on cell cycle progression.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a cancer cell line and to establish the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multiskan plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, and 72 hours.

  • At the end of each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line

  • This compound

  • 6-well plates

  • Complete cell culture medium

  • PBS (Phosphate Buffered Saline)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with this compound at concentrations around the IC50 value for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis of Cell Cycle Regulatory Proteins

Objective: To investigate the effect of this compound on the expression levels of key cell cycle regulatory proteins.

Materials:

  • Cancer cell line

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Cyclin D1, anti-Cyclin E, anti-CDK2, anti-CDK4, anti-p21, anti-p27, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Protocol:

  • Seed cells and treat with this compound as described for the flow cytometry protocol.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

Data Presentation

The following tables provide a template for presenting quantitative data from the described experiments.

Table 1: Effect of this compound on Cell Viability (% of Control)

Concentration (µM)24 hours48 hours72 hours
0 (Control)100 ± 5.2100 ± 6.1100 ± 5.8
195 ± 4.888 ± 5.575 ± 6.3
582 ± 6.165 ± 4.948 ± 5.1
1068 ± 5.445 ± 5.225 ± 4.7
2545 ± 4.922 ± 3.810 ± 2.9
5020 ± 3.58 ± 2.14 ± 1.5

Table 2: Cell Cycle Distribution (%) after 48h Treatment with this compound

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Control45.2 ± 2.135.8 ± 1.919.0 ± 1.5
This compound (5 µM)58.9 ± 2.525.1 ± 1.716.0 ± 1.3
This compound (10 µM)72.1 ± 3.015.3 ± 1.412.6 ± 1.1
This compound (25 µM)85.4 ± 3.58.2 ± 0.96.4 ± 0.8

Table 3: Relative Protein Expression Levels (Fold Change vs. Control)

ProteinThis compound (10 µM)
Cyclin D10.45
CDK40.52
Cyclin E0.61
CDK20.68
p212.8
p272.1

Visualizations

experimental_workflow cluster_viability Cell Viability Assessment cluster_cell_cycle Cell Cycle Analysis cluster_western_blot Protein Expression Analysis seed_cells_96 Seed Cancer Cells (96-well plate) treat_da1_96 Treat with this compound (Serial Dilutions) seed_cells_96->treat_da1_96 mtt_assay Perform MTT Assay treat_da1_96->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 treat_da1_6_cc Treat with this compound (IC50 concentrations) ic50->treat_da1_6_cc Inform concentration selection seed_cells_6 Seed Cancer Cells (6-well plate) seed_cells_6->treat_da1_6_cc harvest_fix Harvest & Fix Cells treat_da1_6_cc->harvest_fix pi_stain Propidium Iodide Staining harvest_fix->pi_stain flow_cytometry Analyze by Flow Cytometry pi_stain->flow_cytometry seed_cells_6_wb Seed Cancer Cells (6-well plate) treat_da1_6_wb Treat with this compound seed_cells_6_wb->treat_da1_6_wb lysis Cell Lysis & Protein Quantification treat_da1_6_wb->lysis sds_page SDS-PAGE & Western Blot lysis->sds_page protein_detection Detect Cell Cycle Proteins sds_page->protein_detection

Caption: Experimental workflow for investigating this compound effects.

G1_S_arrest_pathway cluster_cdk_inhibitors CDK Inhibitors cluster_g1_cdks G1 Phase Cyclin-CDKs Dregeoside_Da1 This compound p21 p21 Dregeoside_Da1->p21 p27 p27 Dregeoside_Da1->p27 CyclinD_CDK46 Cyclin D-CDK4/6 p21->CyclinD_CDK46 CyclinE_CDK2 Cyclin E-CDK2 p21->CyclinE_CDK2 p27->CyclinD_CDK46 p27->CyclinE_CDK2 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition

Caption: Potential G1/S cell cycle arrest pathway by this compound.

Dregeoside Da1: Unveiling the Potential of a Natural Compound in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dregeoside Da1, a pregnane (B1235032) glycoside isolated from the plant Dregea volubilis, has been identified as a molecule of interest in the field of drug discovery due to its potential antitumor properties. This document provides a summary of the available information on this compound, outlines generalized protocols for investigating its anticancer activity, and discusses its potential as a lead compound for the development of novel cancer therapeutics. While initial studies have highlighted its promise, comprehensive data on its mechanism of action and detailed in vivo efficacy remain areas for further investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for its handling, formulation, and use in experimental settings.

PropertyValueReference
CAS Number 98665-65-7N/A
Molecular Formula C₄₂H₇₀O₁₅N/A
Molecular Weight 815 g/mol N/A

Biological Activity: Antitumor Potential

More recent studies on extracts of Dregea volubilis and other isolated pregnane glycosides have further substantiated the anticancer potential of compounds from this plant. These studies have reported a range of biological activities, including cytotoxicity against various cancer cell lines and antioxidant effects. However, specific research focusing exclusively on the mechanism of action and detailed efficacy of this compound is limited.

Proposed Experimental Protocols

The following are generalized protocols for researchers and scientists to investigate the potential of this compound as a lead compound in drug discovery. These protocols are based on standard methodologies for evaluating anticancer compounds.

In Vitro Cytotoxicity Assay

This protocol aims to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC₅₀).

1. Cell Culture:

  • Culture selected cancer cell lines (e.g., human melanoma, breast cancer, lung cancer cell lines) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium.

  • Treat the cells with a range of concentrations of this compound for 48-72 hours. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • After the incubation period, assess cell viability using a suitable method, such as the MTT or MTS assay.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the concentration of this compound.

  • Determine the IC₅₀ value from the dose-response curve using non-linear regression analysis.

Apoptosis Assay by Flow Cytometry

This protocol is designed to determine if this compound induces programmed cell death (apoptosis).

1. Cell Treatment:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.

2. Staining:

  • Harvest the cells and wash with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

3. Flow Cytometry:

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, research on other pregnane glycosides and natural compounds with antitumor activity suggests potential mechanisms that could be investigated.

G cluster_cell Cancer Cell Dregeoside_Da1 This compound Receptor Cell Surface Receptor (Hypothetical) Dregeoside_Da1->Receptor PI3K_Akt PI3K/Akt Pathway (Survival) Receptor->PI3K_Akt Inhibition MAPK MAPK Pathway (Proliferation) Receptor->MAPK Inhibition Apoptosis_Pathway Caspase Activation (Apoptosis) Receptor->Apoptosis_Pathway Activation Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival MAPK->Cell_Survival Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis workflow cluster_discovery Discovery & Preclinical A Isolation of this compound from Dregea volubilis B In Vitro Screening (Cytotoxicity, Apoptosis) A->B C Mechanism of Action Studies (Signaling Pathways) B->C D In Vivo Efficacy Studies (Animal Models) C->D E Lead Optimization D->E

Troubleshooting & Optimization

Dregeoside Da1 solubility in DMSO versus other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of Dregeoside Da1 in DMSO and other organic solvents. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol[1]. For biological assays, preparing a concentrated stock solution in 100% DMSO is a common practice. This stock can then be diluted to the final working concentration in the aqueous experimental medium. It is crucial to ensure the final DMSO concentration is minimized to avoid affecting the experimental system[2]. One supplier provides this compound in a 10 mM solution in DMSO, indicating good solubility in this solvent[1].

Q2: Is there quantitative data available for the solubility of this compound in different solvents?

Q3: I am observing precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer. What should I do?

A3: This is a common issue known as "solvent-shifting" where a compound soluble in an organic solvent precipitates when introduced into an aqueous environment where it is less soluble. To mitigate this, consider the following:

  • Lower the final concentration: The concentration of this compound in the final aqueous solution may be above its solubility limit. Try testing a range of lower final concentrations.

  • Increase the percentage of co-solvent: If your experimental system allows, a small, controlled amount of an organic co-solvent might be necessary to maintain solubility. However, be mindful of the solvent's potential effects on your experiment.

  • Use a different solvent system: While DMSO is common, for certain applications, other solvents or formulation strategies like using surfactants or encapsulating agents might be explored.

Q4: How should I store this compound solutions?

A4: For optimal stability, it is recommended to prepare fresh solutions for each experiment. If you need to prepare stock solutions in advance, store them as aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light, especially if the compound is known to be light-sensitive[2].

Troubleshooting Guide: Dissolving this compound

Researchers may encounter challenges when dissolving this compound. This guide provides a systematic approach to troubleshoot common issues.

Problem Potential Cause Troubleshooting Steps & Solutions
Compound does not dissolve in the chosen solvent. Insufficient solvent volume or low solubility at room temperature.1. Increase Solvent Volume: Gradually add more solvent while vortexing or sonicating. 2. Gentle Heating: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution. Be cautious, as excessive heat may degrade the compound. 3. Sonication: Use a bath sonicator to increase the dissolution rate through mechanical agitation.
Precipitation occurs over time in the stock solution. The solution is supersaturated, or the compound is degrading.1. Determine True Solubility: The initial apparent dissolution might have resulted in a supersaturated solution. Refer to the solubility determination protocol. 2. Check for Degradation: Degradation can lead to the formation of less soluble byproducts. Store the stock solution properly (aliquoted, at -20°C or -80°C, protected from light) and use it within a reasonable timeframe.
Inconsistent results between experiments. Variability in solution preparation or compound degradation.1. Standardize Protocol: Ensure the same protocol for solution preparation (solvent, concentration, mixing method, and storage) is used for every experiment. 2. Prepare Fresh Solutions: Whenever possible, prepare fresh solutions on the day of the experiment to minimize the impact of potential degradation.

Data Presentation

As specific quantitative solubility data for this compound is not publicly available, the following table provides a qualitative summary based on information from chemical suppliers.

Solvent Qualitative Solubility Notes
DMSO (Dimethyl Sulfoxide) SolubleA 10 mM stock solution is commercially available, indicating good solubility[1]. DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds.
Methanol SolubleA polar protic solvent.
Ethanol (B145695) SolubleA polar protic solvent.
Pyridine SolubleA polar aprotic solvent.

Experimental Protocols

Protocol for Determining the Equilibrium Solubility of this compound (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., DMSO, Methanol, Ethanol)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC or other suitable analytical instrument for quantification

Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solvent becomes saturated.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. For complete separation, centrifuge the vial at a high speed.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid this compound to vial B Add known volume of solvent A->B C Shake at constant temperature for 24-48h B->C D Centrifuge to pellet undissolved solid C->D E Collect supernatant D->E F Dilute supernatant E->F G Analyze concentration (e.g., HPLC) F->G H Calculate solubility G->H

Caption: Workflow for determining the equilibrium solubility of this compound.

Potential Signaling Pathway for this compound: PI3K/Akt Pathway

While the specific signaling pathways modulated by this compound are not yet fully elucidated, related compounds like ginsenosides (B1230088) have been shown to interact with the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Inhibition Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Inhibits (dephosphorylates)

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

References

Overcoming poor aqueous solubility of Dregeoside Da1 for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome the poor aqueous solubility of Dregeoside Da1 for in vitro assays.

Troubleshooting Guide

The primary challenge in utilizing this compound in aqueous-based in vitro assays is its low water solubility. The following table summarizes solubilization strategies to mitigate this issue.

Solubilization StrategyRecommended Solvents/AgentsTypical Stock ConcentrationProcedureAdvantagesPotential Issues & Mitigation
Organic Solvent-Based Dimethyl Sulfoxide (DMSO)[1], Ethanol, Methanol, Pyridine[1]1-10 mM in 100% DMSO1. Dissolve this compound in 100% DMSO to make a concentrated stock solution. 2. For assays, dilute the stock solution in pre-warmed (37°C) cell culture medium to the final desired concentration.[2] 3. Ensure the final DMSO concentration in the assay is non-toxic to the cells (ideally ≤0.1%, but up to 0.5% may be tolerated by many cell lines).[3][4]High solubilizing power for many organic compounds.Precipitation upon dilution: Add the DMSO stock to the aqueous medium slowly while vortexing to ensure rapid dispersion. Cell Toxicity: Keep the final DMSO concentration as low as possible. Always include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments.
Co-solvency DMSO with Pluronic F-68As above for DMSO stock1. Prepare the this compound stock in DMSO. 2. Supplement the cell culture medium with a non-toxic concentration of Pluronic F-68 (e.g., 0.01-0.1%). 3. Serially dilute the DMSO stock in the Pluronic F-68-containing medium.Pluronic F-68 is a non-ionic surfactant that can help stabilize the compound in the aqueous solution and prevent precipitation.Determine the non-toxic concentration of Pluronic F-68 for your specific cell line before conducting the experiment.
Physical Methods Sonication, Gentle WarmingN/A1. After diluting the DMSO stock in the aqueous medium, if precipitation occurs, sonicate the solution briefly (5-10 minutes) in a water bath sonicator. 2. Alternatively, gently warm the solution to 37°C to aid dissolution.Can help to redissolve fine precipitates that may have formed.Compound Degradation: Avoid prolonged heating, as it may degrade the compound. Monitor the stability of your compound under these conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: Based on supplier information, Dimethyl Sulfoxide (DMSO) is the most recommended starting solvent for this compound. Ethanol, methanol, and pyridine (B92270) are also potential solvents.

Q2: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. How can I prevent this?

A2: This is a common issue. Here are several troubleshooting steps:

  • Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium is as low as possible, ideally below 0.1%. While some cell lines can tolerate up to 0.5%, this should be empirically determined.

  • Pre-warm Your Medium: Always use cell culture medium that has been pre-warmed to 37°C before adding the compound stock. Adding a cold solution can decrease solubility.

  • Method of Addition: Add the DMSO stock to the full volume of media slowly, ideally drop-wise, while vortexing or swirling the medium to ensure rapid and even dispersion. Avoid adding the aqueous medium to the DMSO stock.

  • Use a Surfactant: Consider adding a non-toxic concentration of a surfactant like Pluronic F-68 (e.g., 0.01-0.1%) to your culture medium to help stabilize the compound.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO is cell-line specific. A general rule of thumb is to keep the final concentration at or below 0.1% for minimal impact on cell viability. Many robust cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity. However, primary cells and some sensitive cell lines may show toxicity at concentrations as low as 0.1%. It is crucial to perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cell line and assay duration.

Q4: Can I use sonication to dissolve this compound in my culture medium?

A4: Yes, brief sonication in a water bath sonicator for 5-10 minutes can help dissolve fine precipitates that form after diluting the DMSO stock in your aqueous medium. However, be mindful that excessive sonication can generate heat and potentially degrade the compound.

Q5: Should I prepare fresh dilutions of this compound for each experiment?

A5: It is highly recommended to prepare fresh dilutions from a frozen stock solution for each experiment. This compound's stability in aqueous solutions over time is likely poor. If you prepare a concentrated stock in 100% DMSO, it can be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (815 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Molarity (mol/L)

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If needed, brief sonication or gentle warming to 37°C can be applied.

  • Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Preparing Final Working Concentrations for Cell-Based Assays

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilutions (Optional but Recommended): Prepare a series of intermediate dilutions from your stock solution in 100% DMSO (e.g., 1 mM, 100 µM). This can make the final dilution into aqueous media more accurate and reproducible.

  • Prepare Final Aqueous Solution: Pre-warm your cell culture medium to 37°C.

  • Dilution: To prepare your final working concentration, add a small volume of the appropriate DMSO stock or intermediate solution to the pre-warmed medium and immediately mix vigorously. For example, to make a 10 µM solution with a final DMSO concentration of 0.1%, add 1 µL of a 10 mM stock solution to 1 mL of medium.

  • Addition to Cells: Immediately add the final diluted this compound solution to your cells in the assay plate.

Visualizations

Experimental Workflow for Solubilizing this compound

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay cluster_troubleshoot Troubleshooting weigh Weigh this compound add_dmso Add 100% DMSO weigh->add_dmso mix Vortex / Sonicate add_dmso->mix store Store at -80°C in Aliquots mix->store thaw Thaw Stock Aliquot store->thaw dilute Dilute Stock into Medium thaw->dilute warm_media Pre-warm Aqueous Medium (37°C) warm_media->dilute vortex_final Vortex Immediately dilute->vortex_final add_to_cells Add to Cell Culture vortex_final->add_to_cells precipitate Precipitation Occurs? vortex_final->precipitate incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze optimize_dmso Optimize DMSO % precipitate->optimize_dmso use_surfactant Use Surfactant precipitate->use_surfactant sonicate_warm Sonicate / Warm precipitate->sonicate_warm

Caption: A stepwise workflow for preparing this compound solutions for in vitro assays.

Postulated Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling pathway for this compound has not been fully elucidated, based on the known activities of other steroidal glycosides like cardiac glycosides and ginsenosides, a plausible mechanism of action is the induction of apoptosis in cancer cells. This often involves the generation of reactive oxygen species (ROS) and modulation of key apoptosis-regulating proteins.

G Da1 This compound ROS ↑ Reactive Oxygen Species (ROS) Da1->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) Da1->Bcl2 Bax ↑ Bax (Pro-apoptotic) Da1->Bax Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bcl2->Mito inhibits Bax->Mito promotes Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Postulated pathway for this compound-induced apoptosis in cancer cells.

References

Technical Support Center: Optimizing Dregeoside Da1 for Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Dregeoside Da1 in cytotoxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic potential. A common starting point is a serial dilution from 100 µM down to 0.1 µM. This wide range helps in identifying the IC50 value, which is the concentration of a drug that is required for 50% inhibition in vitro.

Q2: How should I dissolve this compound for use in cell culture?

A2: this compound, like many natural products, may have limited aqueous solubility. The recommended solvent is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This stock can then be diluted to the final desired concentrations in the cell culture medium. It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells, typically below 0.5%, although this can be cell-line dependent.[4][5] Always include a vehicle control (medium with the same final DMSO concentration as the highest treatment concentration) in your experiments to account for any solvent-induced effects.[6]

Q3: Which cytotoxicity assay is most suitable for this compound?

A3: The choice of assay depends on the specific research question and the properties of this compound. Commonly used assays include:

  • MTT/XTT Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability.[7] They are widely used for initial screening of natural products.[7]

  • LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[8]

  • ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify ATP levels as a measure of viable cells and are generally less susceptible to interference from colored compounds.[9]

Given that some natural products can interfere with colorimetric assays, it is advisable to confirm findings with a second, mechanistically different assay.[9]

Q4: How long should I incubate the cells with this compound?

A4: The incubation time can significantly influence the cytotoxic effect. Typical incubation periods for cytotoxicity assays are 24, 48, and 72 hours.[6][9] It is recommended to perform a time-course experiment to determine the optimal duration for observing the desired effect of this compound on your specific cell line.

Q5: What are the potential signaling pathways involved in this compound-induced cytotoxicity?

A5: While the specific pathways for this compound are still under investigation, many natural products induce cytotoxicity through the induction of apoptosis. Key signaling pathways to investigate include:

  • The Intrinsic (Mitochondrial) Pathway: Involving the Bcl-2 family of proteins, mitochondrial membrane potential disruption, and caspase activation.[10][11]

  • The Extrinsic (Death Receptor) Pathway: Initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of a caspase cascade.[11][12]

  • Reactive Oxygen Species (ROS) Generation: Many compounds induce apoptosis through the generation of ROS, which can trigger downstream signaling events.[10][13][14]

Troubleshooting Guide

This guide addresses common issues encountered during cytotoxicity studies with this compound.

Problem Potential Cause Troubleshooting Steps
Low or no cytotoxicity observed - this compound concentration is too low.- Incubation time is too short.- The cell line is resistant to this compound.- this compound has poor solubility or has precipitated out of solution.- Test a higher concentration range.- Increase the incubation time (e.g., up to 72 hours).- Try a different, more sensitive cell line.- Visually inspect the wells for precipitate. If present, refer to solubility optimization below.
High variability between replicate wells - Uneven cell seeding.- Pipetting errors.- "Edge effect" in the microplate.- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead.
Compound precipitates in culture medium - Poor aqueous solubility of this compound.- High final concentration of the compound.- Increase the initial stock concentration in DMSO to reduce the volume added to the medium.- Perform a stepwise dilution in the culture medium while vortexing gently.- Consider using a solubilizing agent, but validate its lack of toxicity first.
High background in colorimetric assays (e.g., MTT) - this compound is colored and interferes with absorbance readings.- this compound directly reduces the assay reagent (e.g., MTT tetrazolium salt).- Include a "compound only" control (this compound in medium without cells) and subtract its absorbance from the treated wells.[9]- Test for direct reduction by incubating this compound with the assay reagent in a cell-free system.[9]- Switch to a non-colorimetric assay like an ATP-based luminescence assay.[9]

Data Presentation

Table 1: Example IC50 Values of a Hypothetical Natural Product Across Different Cancer Cell Lines

The following table is a template illustrating how to present IC50 values for this compound once determined. The values provided are for a hypothetical natural product and should be replaced with experimental data.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Cancer4815.2
A549Lung Cancer4825.8
HeLaCervical Cancer4810.5
PC-3Prostate Cancer7232.1

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol provides a general procedure for assessing the cytotoxicity of this compound using the MTT assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and ideally ≤0.5%.[4] Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

Experimental Workflow for a Typical Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_compound Prepare this compound Dilutions overnight_incubation->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubation Incubate (24-72h) treat_cells->incubation add_reagent Add Cytotoxicity Assay Reagent incubation->add_reagent assay_incubation Incubate per Protocol add_reagent->assay_incubation read_plate Read Plate (Absorbance/Fluorescence/Luminescence) assay_incubation->read_plate analyze_data Analyze Data read_plate->analyze_data determine_ic50 Determine IC50 analyze_data->determine_ic50 end End determine_ic50->end

Caption: A generalized workflow for conducting a cytotoxicity assay.

Potential Signaling Pathway of this compound-Induced Apoptosis

Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase dregeoside This compound death_receptor Death Receptors (e.g., Fas, TNFR) dregeoside->death_receptor ros ROS Generation dregeoside->ros caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondrial Disruption ros->mitochondria bcl2 Bcl-2 Family Regulation (Bax/Bcl-2 ratio) mitochondria->bcl2 cytochrome_c Cytochrome c Release bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A diagram of potential apoptotic signaling pathways.

Troubleshooting Decision Tree for Cytotoxicity Assays

Troubleshooting_Tree cluster_low_effect Low Cytotoxicity cluster_high_variability High Variability cluster_high_background High Background start Unexpected Results in Cytotoxicity Assay low_effect Is the observed effect lower than expected? start->low_effect high_variability High variability between replicates? start->high_variability high_background High background signal? start->high_background check_conc Increase concentration range low_effect->check_conc Yes check_time Increase incubation time check_conc->check_time check_solubility Check for compound precipitation check_time->check_solubility check_cell_line Consider a more sensitive cell line check_solubility->check_cell_line solution Re-run Experiment with Optimized Parameters check_cell_line->solution check_seeding Review cell seeding protocol high_variability->check_seeding Yes check_pipetting Verify pipette calibration and technique check_seeding->check_pipetting check_edge_effect Avoid using outer wells check_pipetting->check_edge_effect check_edge_effect->solution run_controls Run 'compound only' and 'media only' controls high_background->run_controls Yes check_interference Test for direct reagent reduction run_controls->check_interference change_assay Switch to a non-interfering assay method check_interference->change_assay change_assay->solution

Caption: A decision tree for troubleshooting common cytotoxicity assay issues.

References

Interpreting Dregeoside Da1 mass spectrometry fragmentation patterns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dregeoside Da1 and interpreting its mass spectrometry fragmentation patterns.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its molecular weight?

This compound is a polyhydroxypregnane glycoside, a type of steroidal saponin (B1150181). Its chemical formula is C?H??O??, and its molecular weight is approximately 815.0 g/mol .

Q2: What are the typical adduct ions observed for this compound in ESI-MS?

In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), this compound is commonly observed as protonated molecules [M+H]? or sodiated adducts [M+Na]?. In negative ion mode, it is typically observed as deprotonated molecules [M-H]?.

Q3: What is the general fragmentation pattern of this compound in MS/MS?

The fragmentation of this compound, like other saponins, is characterized by the sequential loss of its sugar moieties. The glycosidic bonds are relatively weak and tend to cleave first under collision-induced dissociation (CID), providing information about the sequence and mass of the individual sugar units. Fragmentation of the steroidal aglycone core may occur at higher collision energies.

Q4: I am not seeing the expected molecular ion for this compound. What could be the issue?

Several factors could contribute to the absence of the molecular ion:

  • Ionization Suppression: The presence of co-eluting compounds or high concentrations of salts in your sample can suppress the ionization of this compound.

  • In-source Fragmentation: High source temperatures or voltages can cause the molecule to fragment before it is analyzed.

  • Incorrect MS Settings: Ensure your mass spectrometer is calibrated correctly and the scan range is set to include the expected m/z of this compound adducts.

  • Sample Degradation: this compound may be unstable under your sample preparation or storage conditions.

Q5: The fragmentation pattern I observe is complex and difficult to interpret. What are the common challenges?

Interpreting saponin fragmentation spectra can be challenging due to:

  • Isomeric Sugars: Different sugar units can have the same mass, making it difficult to distinguish them based on MS/MS alone.

  • Complex Sugar Chains: Branched or multi-substituted sugar chains can lead to complex fragmentation patterns.

  • Aglycone Fragmentation: Fragmentation of the steroidal core can produce a multitude of product ions, complicating the spectrum.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Issue 1: Poor Signal Intensity or No Peak Detected
Possible Cause Troubleshooting Step
Low Sample Concentration Concentrate the sample or inject a larger volume.
Ion Suppression Dilute the sample to reduce matrix effects. Improve sample cleanup to remove interfering substances.
Suboptimal Ionization Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Try a different ionization mode (positive vs. negative).
Poor Chromatography Ensure the LC method provides good peak shape and retention for this compound. Check for column degradation.
Instrument Not Tuned Perform a system suitability check and tune the mass spectrometer according to the manufacturer's recommendations.
Issue 2: Inconsistent or Unexpected Fragmentation Patterns
Possible Cause Troubleshooting Step
Collision Energy Not Optimized Perform a collision energy ramp experiment to determine the optimal energy for generating informative fragment ions.
In-source Fragmentation Reduce the source temperature and fragmentor/cone voltage to minimize fragmentation before MS/MS analysis.
Presence of Co-eluting Isomers Improve chromatographic separation to resolve isomeric compounds.
Contamination Run a blank injection to check for system contamination. Clean the ion source if necessary.
Incorrect Precursor Ion Selection Verify that the correct m/z value for the this compound adduct ion is being isolated for fragmentation.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Extract this compound from the sample matrix using an appropriate solvent (e.g., methanol, ethanol).

  • Perform solid-phase extraction (SPE) for sample cleanup if necessary, using a C18 or similar reversed-phase sorbent.

  • Reconstitute the final extract in a solvent compatible with the initial mobile phase conditions.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30 - 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive and/or Negative Ion Mode.

  • Scan Mode: Full Scan (for initial screening) and Product Ion Scan (for fragmentation analysis).

  • Capillary Voltage: 3-4 kV.

  • Gas Temperature: 300 - 350 °C.

  • Nebulizer Gas Flow: As per instrument recommendation.

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy: Optimize for characteristic fragmentation (e.g., 20-40 eV).

Visualizations

This compound Fragmentation Pathway

Dregeoside_Da1_Fragmentation M [this compound + H]+ m/z 815.5 F1 [M+H - Sugar1]+ (Loss of terminal sugar) M->F1 - Sugar1 F2 [M+H - Sugar1 - Sugar2]+ (Loss of second sugar) F1->F2 - Sugar2 Aglycone Aglycone Ion F2->Aglycone - Sugar3 LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Extraction Extraction Cleanup Cleanup Extraction->Cleanup Solid-Phase Extraction Reconstitution Reconstitution Cleanup->Reconstitution LC_Separation LC_Separation Reconstitution->LC_Separation ESI_Ionization ESI_Ionization LC_Separation->ESI_Ionization Elution MS1_Scan MS1_Scan ESI_Ionization->MS1_Scan Ion Transfer Precursor_Isolation Precursor_Isolation MS1_Scan->Precursor_Isolation Select [M+H]+ CID_Fragmentation CID_Fragmentation Precursor_Isolation->CID_Fragmentation Isolate MS2_Scan MS2_Scan CID_Fragmentation->MS2_Scan Fragment Spectrum_Analysis Spectrum_Analysis MS2_Scan->Spectrum_Analysis Structure_Elucidation Structure_Elucidation Spectrum_Analysis->Structure_Elucidation Troubleshooting_Tree Start Problem Encountered No_Peak No Peak / Low Intensity Start->No_Peak Bad_Shape Poor Peak Shape Start->Bad_Shape Wrong_Mass Incorrect m/z Start->Wrong_Mass Check_Sample Check_Sample No_Peak->Check_Sample Is sample concentration adequate? Check_Column Check_Column Bad_Shape->Check_Column Is the column old or clogged? Calibrate Calibrate Wrong_Mass->Calibrate Is the instrument calibrated? Check_Source Optimize Ion Source Parameters Check_Sample->Check_Source Yes Concentrate Concentrate Sample Check_Sample->Concentrate No Replace_Column Replace Column Check_Column->Replace_Column Yes Check_Mobile_Phase Check Mobile Phase Composition Check_Column->Check_Mobile_Phase No Recalibrate Recalibrate Mass Spectrometer Calibrate->Recalibrate No Check_Adducts Verify Adduct Ion Calibrate->Check_Adducts Yes

Addressing peak broadening in NMR spectra of Dregeoside Da1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak broadening in the Nuclear Magnetic Resonance (NMR) spectra of Dregeoside Da1.

Troubleshooting Guide: Addressing Peak Broadening in this compound NMR Spectra

Peak broadening in the NMR spectrum of this compound can be a significant challenge, hindering accurate structural elucidation and analysis. This guide provides a systematic approach to troubleshoot and mitigate this issue.

Question: My ¹H NMR spectrum of this compound shows broad, poorly resolved peaks. What are the potential causes and how can I fix it?

Answer: Broad peaks in the NMR spectrum of this compound, a triterpenoid (B12794562) saponin, can arise from several factors, often related to its complex structure and physicochemical properties. Here's a step-by-step troubleshooting guide:

1. Sample Purity and Preparation:

  • Issue: The presence of paramagnetic impurities is a common cause of severe peak broadening.[1] Inhomogeneity in the sample, such as undissolved particulate matter, can also disrupt the magnetic field, leading to broader lines.[2][3]

  • Troubleshooting Steps:

    • Verify Purity: Ensure the sample is free from paramagnetic metal ions. If contamination is suspected, purify the sample using techniques like recrystallization or chromatography.

    • Ensure Complete Dissolution: Visually inspect the NMR tube for any solid particles. If present, filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

    • Use High-Quality NMR Tubes: Scratched or poor-quality NMR tubes can contribute to magnetic field inhomogeneity.

2. Concentration Effects and Aggregation:

  • Issue: Saponins (B1172615) like this compound have a tendency to form aggregates or micelles at higher concentrations, especially in less polar solvents. This aggregation can lead to a significant increase in the molecular weight and slower tumbling in solution, resulting in broader NMR signals.[4]

  • Troubleshooting Steps:

    • Dilute the Sample: Prepare a series of samples at decreasing concentrations to see if peak sharpness improves. Often, a lower concentration is sufficient to obtain a good signal-to-noise ratio with an increased number of scans.[4]

    • Solvent Selection: The choice of solvent can dramatically influence aggregation.

3. Solvent Properties:

  • Issue: The viscosity and polarity of the deuterated solvent can impact the tumbling rate of this compound in solution. Highly viscous solvents will slow down molecular motion and cause peak broadening. Solvents that do not effectively solvate the molecule can promote aggregation.

  • Troubleshooting Steps:

    • Try Different Solvents: If you are using a non-polar solvent like CDCl₃, try a more polar, hydrogen-bond-disrupting solvent like DMSO-d₆, Methanol-d₄, or Pyridine-d₅. These solvents can break up intermolecular hydrogen bonds that contribute to aggregation.

    • Consider Solvent Mixtures: Sometimes a mixture of solvents can provide the optimal balance of solubility and viscosity.

4. Temperature Optimization:

  • Issue: The rate of molecular motions, including conformational exchange and aggregation/disaggregation processes, is temperature-dependent. For molecules undergoing intermediate conformational exchange on the NMR timescale, broad peaks can be observed.

  • Troubleshooting Steps:

    • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Increasing the temperature can increase the rate of conformational exchange, potentially leading to sharper, averaged signals. Conversely, lowering the temperature might slow down the exchange enough to resolve individual conformers.

5. Instrument and Experimental Parameters:

  • Issue: Poor instrument shimming is a frequent cause of broad peaks. Additionally, improper acquisition parameters can affect spectral quality.

  • Troubleshooting Steps:

    • Shimming: Carefully shim the magnetic field before each experiment to optimize its homogeneity. The linewidth of the solvent peak is a good indicator of shim quality.

    • Acquisition Parameters: Ensure that the acquisition time (at) is sufficient for the desired resolution and that the relaxation delay (d1) is long enough to allow for complete relaxation of the nuclei, which is crucial for quantitative analysis.

Summary of Troubleshooting Strategies

Parameter Issue Recommended Action Expected Outcome
Concentration Aggregation, increased viscosityDecrease concentrationSharper peaks, reduced intermolecular interactions
Solvent Poor solubility, aggregation, high viscosityUse polar, hydrogen-bond disrupting solvents (DMSO-d₆, MeOD, Pyridine-d₅)Improved solubility, disruption of aggregates, sharper signals
Temperature Conformational exchange, aggregation dynamicsPerform Variable Temperature (VT) NMR (increase or decrease temperature)Sharpening of peaks due to faster or slower exchange rates
Sample Purity Paramagnetic impuritiesPurify sample (recrystallization, chromatography)Removal of broadening agents, significantly sharper peaks
Shimming Magnetic field inhomogeneityCarefully shim the instrumentNarrower, more symmetrical peak shapes

Experimental Protocols

Protocol 1: Sample Preparation for this compound NMR

  • Weighing: Accurately weigh 1-5 mg of high-purity this compound.

  • Dissolution: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Pyridine-d₅) in a clean, dry vial.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a pipette plugged with glass wool directly into a high-quality 5 mm NMR tube.

  • Degassing (optional but recommended): For sensitive experiments or to remove dissolved oxygen (which is paramagnetic), degas the sample by bubbling an inert gas (e.g., argon) through the solution for several minutes or by using the freeze-pump-thaw method.

  • Sealing: Cap the NMR tube securely.

Protocol 2: Variable Temperature (VT) NMR Experiment

  • Initial Setup: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Increments: Increase the temperature in a stepwise manner (e.g., 10 K increments, from 298 K to 328 K or higher, depending on the solvent's boiling point).

  • Equilibration: Allow the sample to equilibrate at each new temperature for at least 5-10 minutes before acquiring a spectrum.

  • Shimming at Each Temperature: Re-shim the instrument at each temperature to ensure optimal magnetic field homogeneity.

  • Data Acquisition: Acquire a ¹H NMR spectrum at each temperature.

  • Analysis: Compare the spectra to identify any changes in peak shape and chemical shift.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a natural product classified as a triterpenoid saponin, with the chemical formula C₄₂H₇₀O₁₅. It is isolated from plants of the Dregea genus.

Q2: Why are the NMR spectra of saponins like this compound often complex and broad?

A2: The complexity and peak broadening in the NMR spectra of saponins arise from several factors:

  • Large Molecular Weight: Saponins are large molecules, which can lead to slower tumbling in solution and consequently broader lines.

  • Aggregation: They have a tendency to form aggregates, which further increases the effective molecular size.

  • Conformational Flexibility: The presence of multiple sugar moieties and a rigid triterpenoid core can lead to the existence of multiple conformations in solution. If the exchange between these conformations is on the NMR timescale, it results in peak broadening.

Q3: Can hydrogen bonding affect the NMR spectrum of this compound?

A3: Yes, extensive intermolecular hydrogen bonding can lead to the formation of aggregates, causing peak broadening. Using a hydrogen-bond-disrupting solvent like DMSO-d₆ or Methanol-d₄ can help to break up these aggregates and sharpen the NMR signals.

Q4: I have tried changing solvents and concentration, but some peaks are still broad. What else can I do?

A4: If basic troubleshooting steps are not sufficient, consider the possibility of slow conformational exchange. A Variable Temperature (VT) NMR experiment is the next logical step. By changing the temperature, you can alter the rate of this exchange, which may lead to either a sharpening of the averaged signal (at higher temperatures) or the resolution of individual conformers (at lower temperatures).

Q5: Could the issue be with the NMR instrument itself?

A5: While less common with modern, well-maintained spectrometers, instrument issues can contribute to peak broadening. The primary instrumental factor is the homogeneity of the magnetic field, which is addressed by shimming. If you consistently observe broad peaks with different samples, you should consult the facility manager to rule out any hardware issues.

Signaling Pathways and Workflows

Troubleshooting_Workflow start Start: Broad Peaks in This compound NMR Spectrum check_purity Check Sample Purity & Preparation start->check_purity is_pure Is Sample Pure & Homogeneous? check_purity->is_pure purify Purify Sample (e.g., Recrystallization) is_pure->purify No check_conc Optimize Concentration is_pure->check_conc Yes purify->check_purity is_conc_opt Is Concentration Optimized? check_conc->is_conc_opt dilute Dilute Sample is_conc_opt->dilute No check_solvent Change Solvent is_conc_opt->check_solvent Yes dilute->check_conc is_solvent_opt Is Solvent Appropriate? check_solvent->is_solvent_opt change_solvent Use Polar/H-bond Disrupting Solvent is_solvent_opt->change_solvent No vt_nmr Perform Variable Temperature (VT) NMR is_solvent_opt->vt_nmr Yes change_solvent->check_solvent is_temp_opt Is Peak Shape Improved? vt_nmr->is_temp_opt check_instrument Check Instrument Parameters (Shimming, etc.) is_temp_opt->check_instrument No end_sharp End: Sharp, Resolved NMR Spectrum is_temp_opt->end_sharp Yes end_broad Consult NMR Specialist check_instrument->end_broad

Caption: Troubleshooting workflow for addressing peak broadening in NMR spectra.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Dregeoside Da1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the in vivo bioavailability of Dregeoside Da1. Given the limited publicly available data on this compound, this guide draws upon established principles and data from structurally similar triterpenoid (B12794562) and steroidal saponins (B1172615).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo research?

This compound is a steroidal saponin, a class of naturally occurring glycosides.[1] Like many saponins, it is a large molecule with a molecular weight of 815.00 g/mol and a complex structure. Compounds of this nature often exhibit poor oral bioavailability due to several factors, including low aqueous solubility, poor membrane permeability, and potential degradation in the gastrointestinal (GI) tract.[2] Low bioavailability can lead to high variability in experimental results and may require the administration of excessively high doses to achieve therapeutic concentrations in vivo.

Q2: What are the primary physicochemical properties of this compound that likely contribute to its poor bioavailability?

While specific experimental data for this compound is scarce, based on its classification as a steroidal saponin, the following properties are likely contributors to its poor bioavailability:

  • Low Aqueous Solubility: Saponins, in general, have limited solubility in water.[3][4] Steroidal saponins, in particular, can be insoluble in aqueous solutions.[5]

  • High Molecular Weight: With a molecular weight of 815.00 g/mol , this compound is a large molecule, which can hinder its passive diffusion across the intestinal epithelium.[2]

  • Poor Permeability: The complex structure and presence of multiple sugar moieties can limit its ability to permeate cell membranes. Studies on analogous saponins, such as ginsenosides (B1230088), have shown low permeability coefficients in Caco-2 cell models, a standard for predicting human intestinal absorption.[6][7]

  • Susceptibility to Efflux Pumps: Many natural compounds are substrates for efflux transporters like P-glycoprotein (P-gp) in the intestine, which actively pump the compound back into the intestinal lumen, reducing its net absorption.[8]

Q3: What are the most promising strategies to improve the oral bioavailability of this compound?

Several formulation strategies have proven effective for improving the oral bioavailability of poorly soluble compounds, including other saponins. These can be broadly categorized as:

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution rate and saturation solubility.

  • Lipid-Based Formulations (Liposomes & Nanoemulsions): Encapsulating this compound in lipid-based carriers like liposomes or nanoemulsions can improve its solubility, protect it from degradation in the GI tract, and facilitate its absorption.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate by converting it to an amorphous state and improving its wettability.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low aqueous solubility of this compound powder. Inherently poor solubility of steroidal saponins in water.[5]1. Formulation: Prepare a nanosuspension, liposomal formulation, or solid dispersion to enhance solubility. 2. Co-solvents: For initial in vitro studies, consider using co-solvents like ethanol (B145695) or DMSO, but be mindful of their potential in vivo toxicity.
High variability in in vivo experimental results. Poor and erratic oral absorption of the compound.1. Formulation Enhancement: Utilize a bioavailability-enhancing formulation (nanosuspension, liposomes, etc.) to ensure more consistent absorption. 2. Route of Administration: For initial proof-of-concept studies, consider intraperitoneal (IP) or intravenous (IV) administration to bypass oral absorption issues, if the experimental design allows.
Low apparent permeability in Caco-2 cell assays. 1. Poor intrinsic membrane permeability. 2. Active efflux by transporters like P-glycoprotein.[8]1. Formulation: Test the permeability of this compound in a nanoformulation. 2. P-gp Inhibition: Co-administer with a known P-gp inhibitor (e.g., verapamil) in your Caco-2 assay to determine if efflux is a significant factor.[8] Some ginsenosides have also been shown to inhibit P-gp.[9]
Degradation of this compound in simulated gastric or intestinal fluid. Instability in acidic (gastric) or enzymatic (intestinal) environments.[10]1. Enteric Coating: For solid dosage forms, an enteric coating can protect the compound from the acidic environment of the stomach. 2. Encapsulation: Lipid-based formulations like liposomes can offer protection against enzymatic degradation in the intestine.

Quantitative Data on Bioavailability Enhancement of Analogous Saponins

The following tables summarize pharmacokinetic data from studies on other saponins, demonstrating the potential for significant bioavailability improvement through various formulation strategies.

Table 1: Caco-2 Permeability of Various Ginsenosides (Analogous Saponins)

Compound Apparent Permeability Coefficient (Papp) (cm/s) Reference
Ginsenoside Compound K (CK)8.65 x 10⁻⁷[8]
CK-Butyl Ester (Prodrug)2.97 x 10⁻⁶[8]
CK-Octyl Ester (Prodrug)2.84 x 10⁻⁶[8]
Ginsenoside Rb1< 1 x 10⁻⁶[6]
Ginsenoside Rd< 1 x 10⁻⁶[6]
Ginsenoside F2< 1 x 10⁻⁶[6]
Ginsenoside Rb2 (Apical to Basolateral)3.27 x 10⁻⁷[7]
Ginsenoside Rb2 (Basolateral to Apical)3.16 x 10⁻⁶[7]

Table 2: In Vivo Pharmacokinetic Parameters of Saponin Formulations in Rats

Saponin Formulation Cmax (ng/mL) AUC (ng·h/mL) Relative Bioavailability (%) Reference
Ginsenoside Rg3Extract Suspension23.5 ± 5.4102.3 ± 25.8100[11]
Ginsenoside Rg3Proliposomes207.6 ± 45.11205.7 ± 289.4~1180[11]
Glycyrrhizic AcidSolution--100[12]
Glycyrrhizic AcidMixed NanomicellesSignificantly higher Cmax and AUCSignificantly higher Cmax and AUC-[12]
Ginsenoside Rg1Solution--100[13]
Ginsenoside Rg1Microemulsion--268 - 1270[13]

Experimental Protocols

Preparation of a this compound Nanosuspension via High-Pressure Homogenization

This protocol is a general guideline and may require optimization for this compound.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • High-pressure homogenizer

Procedure:

  • Preparation of the Pre-suspension:

    • Dissolve the stabilizer in purified water to create a stabilizer solution (e.g., 0.5-2% w/v).

    • Disperse a known amount of this compound powder in the stabilizer solution.

    • Stir the mixture at high speed (e.g., 2000-5000 rpm) for 30-60 minutes to form a coarse pre-suspension.

  • High-Pressure Homogenization:

    • Process the pre-suspension through a high-pressure homogenizer.

    • Apply a pressure of approximately 1500 bar for 10-20 cycles. The optimal pressure and number of cycles should be determined experimentally.

    • Maintain the temperature of the sample holder at 4°C using a cooling system to prevent thermal degradation.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the resulting nanosuspension using dynamic light scattering (DLS).

    • Analyze the morphology of the nanoparticles using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).

    • Determine the concentration of this compound in the nanosuspension using a validated analytical method (e.g., HPLC-UV).

Preparation of this compound-Loaded Liposomes via Thin-Film Hydration

This protocol is a standard method for preparing liposomes and should be adapted for this compound.

Materials:

  • This compound

  • Phospholipids (e.g., Soy Phosphatidylcholine, Dipalmitoylphosphatidylcholine - DPPC)

  • Cholesterol

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Formation of the Lipid Film:

    • Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask. A typical molar ratio of phospholipid to cholesterol is 2:1.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature. This will form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration of the Lipid Film:

    • Add the aqueous buffer to the flask containing the lipid film. The temperature of the buffer should also be above the lipid's phase transition temperature.

    • Hydrate the film by gentle rotation of the flask for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice.

    • Alternatively, for a more uniform size distribution, extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.

  • Purification and Characterization:

    • Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

    • Characterize the liposomes for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.

Preparation of a this compound Solid Dispersion via Spray Drying

This method is suitable for producing a dry powder formulation of this compound with enhanced dissolution.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone - PVP K30, Hydroxypropyl Methylcellulose - HPMC)

  • Solvent system (e.g., ethanol, methanol, or a mixture with water)

  • Spray dryer

Procedure:

  • Preparation of the Spray Solution:

    • Dissolve both this compound and the hydrophilic carrier in the chosen solvent system to obtain a clear solution. The ratio of drug to carrier will need to be optimized (e.g., 1:1 to 1:10).

  • Spray Drying:

    • Set the parameters of the spray dryer, including the inlet temperature, atomization pressure, and feed rate. These will depend on the solvent system and the properties of the drug and carrier.

    • Pump the solution into the spray dryer, where it is atomized into fine droplets.

    • The hot drying gas evaporates the solvent from the droplets, resulting in the formation of solid particles.

  • Collection and Characterization:

    • Collect the solid dispersion powder from the cyclone separator.

    • Characterize the powder for its morphology (SEM), physical state (X-ray diffraction - XRD, Differential Scanning Calorimetry - DSC), drug content, and dissolution rate compared to the pure drug.

Signaling Pathways and Experimental Workflows

Signaling Pathways Potentially Modulated by this compound

Based on studies of other triterpenoid and steroidal saponins, this compound may modulate key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. Below are diagrams of pathways that are common targets of saponins.

MAPK_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Response Cellular Response (Proliferation, Differentiation) Transcription->Response Saponin Saponin (e.g., this compound) Saponin->Raf Inhibition Saponin->MEK Inhibition

Caption: Potential inhibition of the MAPK signaling pathway by saponins.

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Gene Target Gene Expression (e.g., Bcl-2, Cyclin D1) pSTAT3->Gene Transcription Saponin Saponin (e.g., this compound) Saponin->JAK Inhibition Saponin->STAT3 Inhibition of Phosphorylation

Caption: Inhibition of the JAK/STAT3 signaling pathway by saponins.

PI3K_Akt_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Activation Akt Akt PIP3->Akt Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Response Cell Survival & Proliferation Downstream->Response Saponin Saponin (e.g., this compound) Saponin->PI3K Activation Saponin->Akt Activation

Caption: Potential activation of the PI3K/Akt signaling pathway by saponins.

Experimental Workflow for Bioavailability Assessment

Bioavailability_Workflow start Start: This compound (Poorly Soluble) formulation Formulation Development start->formulation nano Nanosuspension formulation->nano lipo Liposomes formulation->lipo sd Solid Dispersion formulation->sd invitro In Vitro Characterization nano->invitro lipo->invitro sd->invitro solubility Solubility & Dissolution Testing invitro->solubility permeability Caco-2 Permeability Assay invitro->permeability stability GI Stability Assay invitro->stability invivo In Vivo Pharmacokinetic Study (e.g., in Rats) invitro->invivo dosing Oral Administration of Formulations invivo->dosing sampling Blood Sampling at Timed Intervals dosing->sampling analysis LC-MS/MS Analysis of Plasma Samples sampling->analysis pk Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) analysis->pk end End: Improved Bioavailability Data pk->end

Caption: Workflow for developing and evaluating a bioavailability-enhanced formulation.

References

Minimizing off-target effects of Dregeoside Da1 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Dregeoside Da1 in cellular assays.

FAQs

1. What is this compound and what is its expected biological activity?

This compound is a polyoxypregnane glycoside isolated from the plant Dregea volubilis.[1][2] While specific studies on the mechanism of action of this compound are limited, compounds of this class and extracts from Dregea volubilis have demonstrated a range of biological activities, most notably cytotoxic (anti-tumor) effects against various cancer cell lines.[3][4][5] Therefore, in many cellular assays, the expected "on-target" effect is the inhibition of cancer cell proliferation or the induction of apoptosis. Other reported activities for related compounds and plant extracts include antioxidant, anti-inflammatory, and antibacterial effects.[6][7][8][9][10]

2. What are potential "off-target" effects of this compound?

Given that this compound is a natural product, it may interact with multiple cellular targets. Potential "off-target" effects can be broadly categorized as:

  • Non-specific cytotoxicity: this compound might induce cell death through mechanisms unrelated to a specific anti-cancer pathway, such as membrane disruption at high concentrations.

  • Interaction with unrelated signaling pathways: As a complex molecule, it could modulate multiple signaling pathways simultaneously, leading to unintended consequences.

  • Metabolic liabilities: Cellular enzymes could metabolize this compound into active or toxic byproducts.

  • Assay interference: The compound itself might interfere with assay components (e.g., absorbance or fluorescence of detection reagents).

3. How can I distinguish between on-target cytotoxic effects and off-target effects?

Distinguishing between on-target and off-target effects is crucial for accurate interpretation of results. Here are some strategies:

  • Dose-response analysis: On-target effects typically occur within a specific concentration range. Off-target effects may only appear at much higher concentrations.

  • Use of control cell lines: Compare the effects of this compound on your target cancer cell line with its effects on a non-cancerous or "normal" cell line. A specific on-target effect should ideally be more potent in the cancer cell line.

  • Target engagement assays: If a putative target is identified, use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm direct binding of this compound to the target protein in cells.[11]

  • Rescue experiments: If this compound is hypothesized to inhibit a specific protein, overexpressing that protein might "rescue" the cells from the compound's effects.

4. What is the recommended starting concentration for this compound in a cellular assay?

For novel compounds like this compound, it is recommended to perform a dose-response experiment over a wide range of concentrations (e.g., from nanomolar to high micromolar). Based on studies of other polyoxypregnane glycosides, a starting range of 1 µM to 50 µM might be appropriate for initial cytotoxicity screening.[3][4]

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results.
Possible Cause Troubleshooting Step
Poor solubility of this compound Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding to the cell culture medium. The final DMSO concentration should typically be below 0.5% to avoid solvent-induced toxicity. Include a vehicle control (media with the same DMSO concentration) in your experiments.
Cell seeding inconsistency Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and follow a consistent seeding pattern across the plate.
Assay interference To check for colorimetric interference, run a control with this compound in media without cells. To check for interference with fluorescence, run a control with the compound and the fluorescent dye.
Cell passage number High passage numbers can lead to genetic drift and altered cellular responses. Use cells with a consistent and low passage number for your experiments.
Problem 2: No significant cytotoxic effect observed.
Possible Cause Troubleshooting Step
Insufficient concentration The effective concentration might be higher than tested. Extend the dose-response curve to higher concentrations.
Short incubation time The cytotoxic effect may require a longer time to manifest. Try increasing the incubation time (e.g., 48 or 72 hours).
Cell line resistance The chosen cell line may be resistant to the mechanism of action of this compound. Test on a panel of different cancer cell lines.
Compound degradation The compound may be unstable in the cell culture medium. Minimize exposure to light and consider the stability of the compound at 37°C over the course of the experiment.
Problem 3: Cytotoxicity observed in both cancer and normal cell lines.
Possible Cause Troubleshooting Step
General cytotoxic mechanism This compound may be acting through a general mechanism of toxicity (e.g., membrane disruption) that is not specific to cancer cells.
Off-target effects in normal cells The compound may have off-target effects that are toxic to normal cells.
Concentration too high High concentrations can lead to non-specific effects. Focus on the lower end of the dose-response curve to identify a potential therapeutic window.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include wells with untreated cells and vehicle-treated cells as controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Specificity cluster_0 Initial Screening cluster_1 Specificity Assessment cluster_2 Target Validation start Prepare this compound Stock Solution dose_response Dose-Response Cytotoxicity Assay (e.g., MTT on Cancer Cell Line) start->dose_response ic50 Determine IC50 Value dose_response->ic50 normal_cell Cytotoxicity Assay on Non-Cancerous Cell Line ic50->normal_cell Compare IC50 values pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for Apoptosis Markers) ic50->pathway_analysis Use concentrations around IC50 normal_cell->pathway_analysis target_id Target Identification Studies (e.g., Proteomics) pathway_analysis->target_id cetsa Cellular Thermal Shift Assay (CETSA) target_id->cetsa rescue Rescue Experiment (Target Overexpression) target_id->rescue

Caption: Workflow for characterizing the specificity of this compound.

signaling_pathway Hypothetical Signaling Pathway Modulation by this compound cluster_on_target On-Target Pathway (Hypothetical) cluster_off_target Off-Target Pathway Da1 This compound Target Specific Cancer-Related Target (e.g., Kinase, Transcription Factor) Da1->Target OffTarget Unrelated Cellular Protein Da1->OffTarget Apoptosis Apoptosis / Cell Cycle Arrest Target->Apoptosis Toxicity Cellular Toxicity OffTarget->Toxicity

Caption: On-target vs. off-target signaling of this compound.

References

Dregeoside Da1 degradation products and their potential interference

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dregeoside Da1

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address potential issues related to the degradation of this compound and the interference of its degradation products in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a steroidal glycoside, a class of natural products known for a variety of biological activities.[1] It is often used in research for screening potential therapeutic properties, such as anticancer or cardiac effects.[2]

Q2: How should I store this compound to ensure its stability?

A2: While specific stability data for this compound is limited[3], general best practices for steroidal glycosides should be followed. For long-term storage, it is recommended to store this compound as a solid at -20°C or below, protected from light and moisture. For short-term use, stock solutions can be prepared in a suitable solvent like DMSO or ethanol (B145695) and stored at -20°C.[1] Avoid repeated freeze-thaw cycles.

Q3: What are the likely degradation products of this compound?

A3: The most common degradation pathway for glycosides is hydrolysis, which can be catalyzed by acidic or basic conditions, or by enzymes.[4] This process involves the cleavage of the glycosidic bonds, leading to the stepwise removal of the sugar moieties. The primary degradation products would likely be partially deglycosylated forms of this compound, and ultimately, the steroidal aglycone (the non-sugar part of the molecule).

Q4: Can the degradation of this compound affect my experimental results?

A4: Yes. The degradation products may have different biological activities, solubility, and physical properties compared to the parent compound. For example, the aglycone might exhibit different cytotoxicity or interact with different cellular targets. Additionally, these degradation products can interfere with assay detection systems.

Troubleshooting Guide

Q1: I'm seeing unexpected or inconsistent results in my cell viability assay (e.g., MTT, XTT). Could this compound degradation be the cause?

A1: Yes, this is possible. If your this compound sample has degraded, you may have a mixture of the parent compound and its degradation products. The aglycone, for instance, may have a different cytotoxic profile than the glycoside. Furthermore, degradation products might interfere with the assay itself, for example by directly reducing the assay reagents or altering cellular metabolism in a way that affects the assay readout. It is advisable to check the purity of your this compound stock solution using an analytical method like HPLC.

Q2: My analytical chromatogram (HPLC) of this compound shows multiple peaks, but I started with a pure compound. What could be happening?

A2: The appearance of additional peaks in your HPLC chromatogram is a strong indication of degradation. Steroidal glycosides can be susceptible to hydrolysis in certain solvents or at non-neutral pH. The additional peaks likely represent the partially and fully deglycosylated forms of this compound. To confirm this, you could perform a forced degradation study (see protocol below) to see if the peaks generated under stress conditions match the unexpected peaks in your sample.

Q3: How can I differentiate between the biological activity of this compound and its potential degradation products?

A3: To distinguish the activities, you would ideally need to isolate the degradation products and test them individually. A practical first step is to perform a time-course experiment. If the biological effect changes with the age of the prepared solution, it is likely that degradation is occurring and the degradation products have different activities. Running a stability-indicating HPLC method in parallel with your biological assay will help correlate the appearance of degradation products with the observed changes in activity.

Data on Potential this compound Degradation

Stress ConditionExpected DegradationLikely Degradation Products
Acidic (e.g., pH < 4) High potential for hydrolysisStepwise loss of sugar moieties, formation of aglycone.
Basic (e.g., pH > 9) Moderate potential for hydrolysisStepwise loss of sugar moieties, potential for other rearrangements.
Oxidative (e.g., H₂O₂) Dependent on specific structureModifications to the steroidal core or sugar moieties.
Thermal (e.g., > 40°C) Moderate, increases with temperatureAccelerated hydrolysis, especially in non-neutral solutions.
Photolytic (e.g., UV light) PossiblePhotochemical reactions on the steroidal core or sugar moieties.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C in a sealed vial for 24 and 48 hours.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 and 48 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, by a suitable analytical method, such as reverse-phase HPLC with UV detection (e.g., 220 nm).

  • An example of starting HPLC conditions could be a C18 column with a gradient elution of water and acetonitrile.

  • If available, use LC-MS to obtain mass information on the parent compound and any new peaks that appear in the chromatograms of the stressed samples.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • The decrease in the peak area of this compound and the appearance of new peaks indicate degradation.

  • The conditions under which new peaks appear provide insight into the stability of this compound.

  • The mass data from LC-MS can help in the tentative identification of the degradation products (e.g., by observing masses corresponding to the loss of sugar units).

Visualizations

Dregeoside_Da1_Degradation_Pathway Dregeoside_Da1 This compound (Aglycone + Sugars) Intermediate_1 Partially Deglycosylated Intermediate 1 Dregeoside_Da1->Intermediate_1 - Sugar 1 Intermediate_2 Partially Deglycosylated Intermediate 2 Intermediate_1->Intermediate_2 - Sugar 2 Aglycone Aglycone Intermediate_2->Aglycone - Sugar 3

Caption: Hypothesized hydrolytic degradation pathway of this compound.

Interference_Troubleshooting_Workflow A Unexpected Experimental Results Observed B Check Purity of This compound Stock (e.g., HPLC) A->B C Single Peak Observed? B->C D Multiple Peaks Observed? B->D F Consider Other Experimental Variables (e.g., Assay Interference, Cell Line Issues) C->F Yes E Degradation is Likely. Perform Forced Degradation Study to Confirm. D->E Yes G Test Isolated Degradation Products if Possible E->G

Caption: Workflow for troubleshooting unexpected experimental results.

References

Ensuring reproducibility in experiments involving Dregeoside Da1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting reproducible experiments using Dregeoside Da1.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a polyoxypregnane glycoside, a type of steroidal glycoside, that has been isolated from the plant Dregea volubilis (Family: Apocynaceae).[1][2] This plant has been traditionally used in Ayurvedic medicine for various ailments, suggesting a range of biological activities for its phytochemical constituents.[3][4][5]

Q2: What are the known biological activities of this compound and related compounds from Dregea volubilis?

A2: While specific studies on this compound are limited, research on extracts of Dregea volubilis and its other isolated glycosides suggests several potential biological activities, including:

  • Anti-inflammatory effects : Extracts have been shown to reduce inflammation in preclinical models.[6][7][8]

  • Antidiabetic properties : Some glycosides from Dregea volubilis have demonstrated α-glucosidase inhibitory activity, which is relevant to managing blood sugar levels.[1][9]

  • Antioxidant activity : The plant extracts exhibit antioxidant properties.[6][10]

  • Anti-leukemic and Antitumor potential : Certain compounds from Dregea volubilis have shown activity against leukemia cell lines.[3][11]

Q3: What is the molecular formula and CAS number for this compound?

A3:

  • Molecular Formula: C42H70O15

  • CAS Number: 98665-65-7

Q4: How should I store and handle this compound?

A4: As a plant-derived glycoside, this compound should be handled with care in a laboratory setting. For specific storage and handling instructions, it is crucial to refer to the Safety Data Sheet (SDS) provided by the supplier.[12] Generally, such compounds should be stored in a cool, dry place, protected from light.

Q5: In what solvents is this compound soluble?

A5: The solubility of this compound will depend on the specific experimental requirements. For detailed solubility information, consult the product information sheet from your supplier. As a glycoside, it is likely to have some solubility in polar organic solvents.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or unexpected biological activity 1. Compound Degradation: Improper storage or handling may lead to the degradation of this compound. 2. Solvent Effects: The solvent used to dissolve this compound may have its own biological effects. 3. Cell Line Variability: Different cell lines may respond differently to the compound.1. Ensure proper storage conditions (cool, dry, dark). Prepare fresh stock solutions for each experiment. 2. Run appropriate vehicle controls (cells treated with the solvent alone) in all experiments. 3. Confirm the identity and health of your cell line. Consider testing a range of concentrations to determine the optimal dose for your specific cells.
Poor solubility in aqueous media Hydrophobic Nature: The steroidal aglycone of this compound contributes to its hydrophobicity.1. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). 2. For cell-based assays, dilute the stock solution in the culture medium to the final working concentration. Ensure the final solvent concentration is low and non-toxic to the cells (typically <0.1% DMSO). 3. Sonication may aid in dissolving the compound.
Contamination of cell cultures Improper Handling: Introducing contaminants during the preparation or application of this compound solutions.1. Prepare stock and working solutions in a sterile environment (e.g., a laminar flow hood). 2. Filter-sterilize the working solutions using a 0.22 µm syringe filter before adding to cell cultures.

Experimental Protocols

Below are generalized methodologies for key experiments. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This protocol is based on the known anti-inflammatory properties of Dregea volubilis extracts.[7]

Objective: To determine the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • NO Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value for this compound.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on a specific cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Visualizations

Hypothesized Anti-inflammatory Signaling Pathway

Based on the known anti-inflammatory effects of similar plant-derived glycosides, a plausible mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates Dregeoside_Da1 This compound Dregeoside_Da1->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Nucleus->iNOS Upregulates COX2 COX-2 Nucleus->COX2 Upregulates Inflammation Inflammatory Response iNOS->Inflammation COX2->Inflammation

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Experimental Workflow for In Vitro Anti-inflammatory Assay

G start Start seed_cells Seed Macrophages (96-well plate) start->seed_cells overnight Incubate Overnight seed_cells->overnight pretreat Pre-treat with This compound overnight->pretreat stimulate Stimulate with LPS (24 hours) pretreat->stimulate collect Collect Supernatant stimulate->collect griess Perform Griess Assay collect->griess measure Measure Absorbance (540 nm) griess->measure analyze Analyze Data (Calculate % Inhibition) measure->analyze end End analyze->end

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

References

Validation & Comparative

A Comparative Analysis of Cytotoxic Effects: Dregeoside Da1 and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparison of the cytotoxic effects of Dregeoside Da1 and the widely-used chemotherapeutic agent paclitaxel (B517696) is not possible at this time due to a lack of available scientific data on this compound. Extensive searches of scientific literature and chemical databases have yielded no information on the cytotoxic properties, mechanism of action, or IC50 values of this compound. Its biological activity appears to be uncharacterized in publicly available research.

Therefore, this guide will focus on providing a comprehensive overview of the cytotoxic effects of paclitaxel, which may serve as a valuable reference for researchers and drug development professionals.

Paclitaxel: A Profile in Cytotoxicity

Paclitaxel is a potent, plant-derived antineoplastic agent widely used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] Its cytotoxic effects are primarily attributed to its unique mechanism of action on microtubules.

Mechanism of Action

Unlike other microtubule-targeting agents that induce depolymerization, paclitaxel stabilizes microtubules by binding to the β-tubulin subunit.[2] This stabilization disrupts the normal dynamic instability of microtubules, which is essential for various cellular functions, most critically, for the formation and function of the mitotic spindle during cell division.[1][2][3]

The hyper-stabilization of microtubules leads to a sustained blockage of cells in the G2/M phase of the cell cycle, preventing them from completing mitosis.[3] This prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, in cancer cells.[3] The cytotoxic effects of paclitaxel are therefore multifactorial, involving disruption of the cell cycle and activation of apoptotic signaling pathways.[4]

Paclitaxel_Mechanism Paclitaxel Paclitaxel Tubulin β-tubulin subunit Paclitaxel->Tubulin Binds to Microtubules Microtubule Stabilization Tubulin->Microtubules Promotes assembly & prevents disassembly MitoticSpindle Mitotic Spindle Dysfunction Microtubules->MitoticSpindle Leads to G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Causes Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Quantitative Cytotoxicity Data

The cytotoxic potency of paclitaxel is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. IC50 values for paclitaxel vary significantly depending on the cancer cell line, the duration of drug exposure, and the specific assay used.[5]

Cell LineCancer TypeExposure TimeIC50 (nM)
Various Human Tumor LinesVarious24 h2.5 - 7.5[6]
SK-BR-3Breast Cancer (HER2+)72 hVaries[7]
MDA-MB-231Breast Cancer (Triple Negative)72 hVaries[7]
T-47DBreast Cancer (Luminal A)72 hVaries[7]
NSCLC Cell LinesNon-Small Cell Lung Cancer120 hMedian: 0.027 µM[8]
SCLC Cell LinesSmall Cell Lung Cancer120 hMedian: 5.0 µM[8]

Note: This table presents a selection of reported IC50 values and should be considered illustrative. Direct comparison of values across different studies can be misleading due to variations in experimental conditions.

Prolonging the exposure time to paclitaxel generally increases its cytotoxicity.[6][8] For instance, in human lung cancer cell lines, the median IC50 values were significantly lower with a 120-hour exposure compared to a 24-hour exposure.[8]

Experimental Protocols for Assessing Cytotoxicity

Standardized assays are crucial for determining and comparing the cytotoxic effects of compounds like paclitaxel. The most common methods include the MTT and LDH assays.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][10][11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[9][10][12]

General Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., paclitaxel) and include untreated controls.

  • Incubation: Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[5][12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.[5]

MTT_Assay_Workflow Start Start: Seed Cells in 96-well Plate Treat Treat with Compound Start->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate Viability & IC50 Read->Analyze

LDH Assay

The Lactate Dehydrogenase (LDH) assay is another common method for quantifying cytotoxicity. It measures the amount of LDH released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of dead or damaged cells. The assay involves an enzymatic reaction that leads to the formation of a colored product, which can be quantified spectrophotometrically.

General Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound in a 96-well plate.

  • Supernatant Collection: After the incubation period, a portion of the cell culture supernatant is carefully transferred to a new 96-well plate.

  • LDH Reaction: A reaction mixture containing lactate, NAD+, and a tetrazolium salt is added to the supernatant.

  • Incubation: The plate is incubated at room temperature, protected from light, to allow the LDH-catalyzed reaction to proceed.

  • Stop Reaction: A stop solution is added to terminate the reaction.

  • Absorbance Measurement: The absorbance is measured at approximately 490 nm.

  • Data Analysis: The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that in control wells (spontaneous release from untreated cells and maximum release from lysed cells).

LDH_Assay_Workflow Start Start: Seed & Treat Cells Collect Collect Supernatant Start->Collect React Add LDH Reaction Mixture Collect->React Incubate Incubate React->Incubate Stop Add Stop Solution Incubate->Stop Read Measure Absorbance Stop->Read Analyze Calculate % Cytotoxicity Read->Analyze

Conclusion

While a direct comparative analysis of this compound and paclitaxel is currently unachievable due to the absence of data on this compound, the information provided on paclitaxel serves as a comprehensive resource for understanding its cytotoxic properties. The detailed mechanism of action, quantitative cytotoxicity data, and standardized experimental protocols offer a solid foundation for researchers engaged in the evaluation of potential anticancer compounds. Future research into the biological activities of this compound is necessary to enable the comparative studies that are vital for the discovery and development of new therapeutic agents.

References

Dregeoside Da1: A Comparative Analysis of a Promising Steroidal Glycoside in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, steroidal glycosides have emerged as a compelling class of natural compounds with potent anti-cancer activities. Among these, Dregeoside Da1, a pregnane (B1235032) glycoside isolated from Dregea volubilis, is gaining attention for its cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of this compound against other well-studied steroidal glycosides, offering a quantitative and mechanistic overview to inform future research and drug development endeavors.

At a Glance: Comparative Cytotoxicity

Recent studies have demonstrated the cytotoxic potential of this compound across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized below in comparison to other notable steroidal glycosides.

CompoundCancer Cell LineIC50 (µM)
This compound MB49 (Bladder Carcinoma)4.29 - 21.05[1]
K562 (Leukemia)4.29 - 21.05[1]
MKN-7 (Gastric Cancer)4.29 - 21.05[1]
HT29 (Colon Carcinoma)4.29 - 21.05[1]
A549 (Lung Carcinoma)4.29 - 21.05[1]
MCF-7 (Breast Cancer)4.29 - 21.05
MDA-MB-231 (Breast Cancer)4.29 - 21.05
HepG2 (Hepatocellular Carcinoma)4.29 - 21.05
OSW-1 T98G (Glioma)0.043 (at 24h)
LN18 (Glioma)0.015 (at 24h)
U87-MG (Glioma)0.000047
Ginsenoside Rh2 Oral Cancer Cells (YD10B, Ca9-22)Induces apoptosis at 10-40 µM
Oleandrin A549 (Lung Carcinoma)Induces apoptosis at 0.02-0.04 µg/mL
A375 (Melanoma)0.047 (at 48h)
Digoxin Breast Cancer CellsPotent cytotoxicity (IC50 40–200 nM)

Note: The IC50 values for this compound are presented as a range as the specific value for each cell line was not individually reported in the cited source.

Mechanistic Insights: How Steroidal Glycosides Combat Cancer

While the precise molecular mechanisms of this compound are yet to be fully elucidated, the broader family of steroidal glycosides offers a window into its potential modes of action. Many compounds in this class exert their anti-cancer effects by inducing programmed cell death (apoptosis) and interfering with critical cellular signaling pathways.

Common Signaling Pathways Targeted by Steroidal Glycosides

Steroidal glycosides often trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key signaling cascades frequently implicated include the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cancer cell survival, proliferation, and metastasis. Some cardiac glycosides, a subset of steroidal glycosides, are known to inhibit the Na+/K+-ATPase pump, leading to downstream effects that culminate in cell death.

Steroidal_Glycoside_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SG Steroidal Glycoside Receptor Receptor / Na+/K+-ATPase SG->Receptor PI3K PI3K Receptor->PI3K Inhibits MAPK MAPK Receptor->MAPK Inhibits Caspase_Cascade Caspase Cascade Receptor->Caspase_Cascade Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Inhibition Inhibition of Proliferation mTOR->Proliferation_Inhibition MAPK->Proliferation_Inhibition Apoptosis Apoptosis Caspase_Cascade->Apoptosis

General signaling pathways modulated by steroidal glycosides in cancer cells.

Experimental Protocols: A Guide for Your Research

To facilitate further investigation into this compound and other steroidal glycosides, we provide detailed methodologies for key in vitro assays.

Cell Viability and Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow Seed_Cells 1. Seed cells in a 96-well plate Treat_Cells 2. Treat with varying concentrations of steroidal glycoside Seed_Cells->Treat_Cells Add_MTT 3. Add MTT reagent to each well Treat_Cells->Add_MTT Incubate 4. Incubate to allow formazan (B1609692) crystal formation Add_MTT->Incubate Solubilize 5. Add solubilization solution (e.g., DMSO) Incubate->Solubilize Measure_Absorbance 6. Measure absorbance at 570 nm Solubilize->Measure_Absorbance

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of the steroidal glycoside and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the steroidal glycoside at the desired concentration and time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of steroidal glycosides on signaling pathway components.

Western_Blot_Workflow Protein_Extraction 1. Protein Extraction from treated and control cells SDS_PAGE 2. Protein separation by SDS-PAGE Protein_Extraction->SDS_PAGE Transfer 3. Transfer of proteins to a membrane (PVDF or nitrocellulose) SDS_PAGE->Transfer Blocking 4. Blocking non-specific binding sites Transfer->Blocking Primary_Antibody 5. Incubation with primary antibody against target protein Blocking->Primary_Antibody Secondary_Antibody 6. Incubation with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection 7. Detection using chemiluminescence Secondary_Antibody->Detection

Workflow for Western blot analysis.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate protein lysates on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This compound demonstrates promising cytotoxic activity against a range of cancer cell lines, establishing it as a valuable candidate for further preclinical investigation. While its IC50 values are within a therapeutically relevant range, a deeper understanding of its molecular mechanisms is crucial for its development as a potential anti-cancer agent. Future research should focus on elucidating the specific signaling pathways modulated by this compound, its ability to induce apoptosis, and its in vivo efficacy and safety profile. Comparative studies with other potent steroidal glycosides like OSW-1 and Ginsenoside Rh2 will be instrumental in positioning this compound within the landscape of cancer therapeutics. The experimental protocols provided herein offer a robust framework for conducting these essential next steps.

References

A Comparative Guide to the Structure-Activity Relationship of Cardiac Glycoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of cardiac glycoside analogs, a class of natural products with renewed interest for their potent anticancer activities. While specific SAR studies on Dregeoside Da1 analogs are not publicly available, this document summarizes the broader SAR principles for cardiac glycosides, offering a framework for future research and development, including potential investigations into this compound derivatives.

Introduction to Cardiac Glycosides

Cardiac glycosides are a class of naturally occurring steroid-like compounds, traditionally used in the treatment of congestive heart failure and cardiac arrhythmias. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, resulting in increased cardiac contractility. Recent research has unveiled their potential as potent anticancer agents, triggering apoptosis and inhibiting cell proliferation in various cancer cell lines.

The general structure of a cardiac glycoside consists of three key features: a steroid core, a sugar moiety at the C-3 position, and an unsaturated lactone ring at the C-17 position. The nature of each of these components significantly influences the compound's biological activity.

Comparative Biological Activity of Cardiac Glycoside Analogs

The following table summarizes the cytotoxic activity (IC50 values) of several well-known cardiac glycosides and their analogs against a panel of human cancer cell lines. These data highlight how modifications to the core structure, sugar moiety, and lactone ring can impact potency.

CompoundAglyconeSugar MoietyCancer Cell LineIC50 (nM)
Digitoxin DigitoxigeninTrisaccharide (Digitoxose)3K-562 (Leukemia)6.4[1][2]
HT-29 (Colon)68[1]
MDA-MB-435 (Melanoma)43[1]
Digoxin DigoxigeninTrisaccharide (Digitoxose)3HeLa (Cervical)122[1]
MDA-MB-231 (Breast)70
HT-29 (Colon)280
OVCAR3 (Ovarian)100
Ouabain (B1677812) OuabageninMonosaccharide (Rhamnose)HeLa (Cervical)150
MDA-MB-231 (Breast)90
Ouabagenin OuabageninNoneMDA-MB-231 (Breast)790
Reduced Ouabain OuabageninMonosaccharide (Rhamnose)MDA-MB-231 (Breast)4300

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time. The data presented here is a representative sample from published literature.

Structure-Activity Relationship Insights

The data presented in the table, along with broader literature, reveal key SAR trends for cardiac glycosides:

  • Steroid Core: The characteristic "U"-shaped conformation of the steroid nucleus, resulting from the cis-fusion of the A/B and C/D rings, is essential for high-affinity binding to the Na+/K+-ATPase.

  • Lactone Ring: The unsaturated lactone ring at the C-17 position is a critical pharmacophoric feature. Saturation of the double bond in the lactone ring, as seen in the reduced ouabain analog, leads to a significant decrease in activity.

  • Sugar Moiety: The presence and nature of the sugar moiety at the C-3 position significantly modulate the potency and pharmacokinetic properties of the molecule. Generally, glycosides are more potent than their corresponding aglycones (the steroid core without the sugar). For instance, ouabain is significantly more potent than ouabagenin. The number and type of sugar units also influence activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of cardiac glycoside analogs are provided below.

Na+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the Na+/K+-ATPase.

Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The inhibition of this activity by a cardiac glycoside is quantified by comparing the Pi released in the presence and absence of the inhibitor.

Protocol:

  • Enzyme Preparation: Purified Na+/K+-ATPase from a source such as porcine brain or kidney is used.

  • Reaction Mixture: A reaction buffer is prepared containing ATP, MgCl2, NaCl, and KCl at physiological concentrations.

  • Inhibition: The enzyme is pre-incubated with various concentrations of the cardiac glycoside analog for a specific time.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.

  • Reaction Termination: After a defined incubation period, the reaction is stopped, typically by the addition of an acid.

  • Phosphate Detection: The amount of released inorganic phosphate is quantified using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the analog, and the IC50 value is determined by plotting the inhibition percentage against the log of the inhibitor concentration.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the cardiac glycoside analog and a vehicle control. The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of MTT is added to each well, and the plate is incubated for an additional 2-4 hours to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.

Visualizing Key Concepts

The following diagrams illustrate the mechanism of action and experimental workflow relevant to the SAR studies of cardiac glycosides.

G Signaling Pathway of Cardiac Glycoside-Induced Cytotoxicity CG Cardiac Glycoside NKA Na+/K+-ATPase CG->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in NCX Na+/Ca2+ Exchanger Na_in->NCX Altered Gradient Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Mito Mitochondrial Stress Ca_in->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of cardiac glycoside-induced cytotoxicity.

G Experimental Workflow for Cytotoxicity Assessment cluster_0 In Vitro Assay cluster_1 Data Analysis Cell_Culture 1. Cell Seeding (Cancer Cell Lines) Treatment 2. Compound Treatment (Cardiac Glycoside Analogs) Cell_Culture->Treatment Incubation 3. Incubation (24-72 hours) Treatment->Incubation Assay 4. Viability Assay (e.g., MTT Assay) Incubation->Assay Data_Acquisition 5. Data Acquisition (Plate Reader) Assay->Data_Acquisition Calculation 6. Calculate % Viability Data_Acquisition->Calculation Plotting 7. Dose-Response Curve Calculation->Plotting IC50 8. Determine IC50 Value Plotting->IC50

References

A Proposed Framework for Validating the Antitumor Activity of Dregeoside Da1 in a Breast Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comparative Guide for the Preclinical Validation of Dregeoside Da1's Antitumor Potential

This guide outlines a proposed experimental framework for validating the antitumor activity of a novel natural compound, this compound, in a well-established breast cancer xenograft model. Due to the current lack of published in vivo data for this compound, this document serves as a roadmap for its evaluation, using the widely-used chemotherapeutic agent Paclitaxel (B517696) as a benchmark for comparison. The experimental protocols and comparative data presented herein are intended to provide a robust basis for the design and interpretation of future preclinical studies.

Comparative Analysis of Antitumor Efficacy

The following table summarizes the anticipated and established antitumor efficacy of this compound and Paclitaxel, respectively, in an MCF-7 human breast cancer xenograft model. The data for Paclitaxel is derived from established literature, while the data for this compound is hypothetical and represents a target profile for a successful preclinical candidate.

ParameterThis compound (Hypothetical Data)Paclitaxel (Established Data)
Dosage and Administration 50 mg/kg, intraperitoneal (i.p.), daily for 5 days20 mg/kg, intraperitoneal (i.p.), daily for 5 days[1]
Tumor Growth Inhibition (TGI) >60%Significant antitumor activity observed[1]
Mean Tumor Volume (Day 21) < 200 mm³~250-300 mm³
Mechanism of Action Putative induction of apoptosisInduction of apoptosis via microtubule stabilization[2]
Adverse Effects To be determinedBody weight loss, myelosuppression

Experimental Protocols

A detailed methodology for the proposed xenograft studies is provided below.

Cell Culture
  • Cell Line: MCF-7 human breast adenocarcinoma cells.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 0.01 mg/mL human recombinant insulin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Animal Model
  • Species: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Acclimatization: Animals are acclimatized for one week prior to the commencement of the study.

  • Estrogen Supplementation: To support the growth of the estrogen-dependent MCF-7 cells, a 17β-estradiol pellet (0.72 mg, 60-day release) is subcutaneously implanted in the dorsal scapular region of each mouse one day prior to tumor cell inoculation.

Xenograft Implantation
  • Cell Preparation: MCF-7 cells are harvested during their exponential growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Implantation: A volume of 0.2 mL of the cell suspension (containing 1 x 10^7 cells) is subcutaneously injected into the right flank of each mouse.

Treatment Protocol
  • Tumor Growth Monitoring: Tumor dimensions are measured twice weekly with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Group Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into three groups (n=8 per group):

    • Group 1: Vehicle Control (e.g., 10% DMSO in saline, i.p., daily for 5 days).

    • Group 2: this compound (50 mg/kg, i.p., daily for 5 days).

    • Group 3: Paclitaxel (20 mg/kg, i.p., daily for 5 days)[1].

  • Data Collection: Tumor volume and body weight are monitored throughout the study. At the study endpoint (e.g., Day 21 or when tumors in the control group reach a predetermined size), tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry).

Visualizing Experimental Design and Putative Mechanisms

To clearly illustrate the proposed experimental workflow and the potential mechanism of action of this compound, the following diagrams have been generated.

experimental_workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase cell_culture MCF-7 Cell Culture estrogen_pellet Estrogen Pellet Implantation cell_culture->estrogen_pellet cell_injection Subcutaneous Injection (1x10^7 cells) estrogen_pellet->cell_injection tumor_growth Tumor Growth to ~150mm³ cell_injection->tumor_growth randomization Randomization (n=8/group) tumor_growth->randomization treatment Daily Treatment (5 days) - Vehicle - this compound - Paclitaxel randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint (Day 21) monitoring->endpoint analysis Tumor Excision & Analysis (Weight, IHC, etc.) endpoint->analysis

Caption: Proposed experimental workflow for the in vivo validation of this compound.

signaling_pathway Dregeoside_Da1 This compound Death_Receptor Death Receptor (e.g., Fas/TNFR) Dregeoside_Da1->Death_Receptor Binds to Cell_Membrane Cell Membrane Pro_Caspase8 Pro-Caspase-8 Death_Receptor->Pro_Caspase8 recruits & activates Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 activates Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Putative extrinsic apoptosis signaling pathway for this compound.

This guide provides a comprehensive, albeit prospective, comparison for the validation of this compound's antitumor activity. The provided protocols and comparative data with Paclitaxel offer a solid foundation for researchers to embark on the preclinical development of this promising natural compound.

References

Dregeoside Da1: Unraveling its Antitumor Mechanism Through Cross-Validation with Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Dregeoside Da1, a pregnane (B1235032) glycoside isolated from the medicinal plant Dregea volubilis, has demonstrated notable cytotoxic effects against a panel of human cancer cell lines, positioning it as a promising candidate for novel anticancer drug development. This guide provides a comparative analysis of this compound's emerging mechanism of action, cross-validated with the established effects of known inhibitors targeting similar cellular pathways. This objective comparison, supported by experimental data, aims to elucidate the therapeutic potential of this compound for researchers, scientists, and professionals in drug development.

Recent studies have confirmed the cytotoxic activity of this compound against eight different human cancer cell lines, with IC50 values ranging from 4.29 to 21.05 μM[1]. This broad-spectrum activity underscores the compound's potential as an anticancer agent. The primary mechanism of action appears to be the induction of cytotoxicity, a common feature of many chemotherapeutic agents.

Unveiling the Signaling Cascades: A Comparative Approach

While the precise signaling pathways modulated by this compound are still under active investigation, its classification as a pregnane glycoside and its observed cytotoxic effects allow for a comparative analysis with known inhibitors of key cancer-related pathways. The antitumor activity of other glycosides often involves the induction of apoptosis (programmed cell death) and cell cycle arrest through modulation of pathways such as the NF-κB and PI3K/Akt/mTOR signaling cascades.

To contextualize the potential mechanism of this compound, this guide will draw comparisons with well-characterized inhibitors targeting these critical pathways.

The NF-κB Signaling Pathway: A Potential Target

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in cancer development and progression by regulating genes involved in inflammation, cell survival, proliferation, and angiogenesis. Its aberrant activation is a hallmark of many cancers. Known inhibitors of the NF-κB pathway, such as Bortezomib (a proteasome inhibitor that prevents NF-κB activation) and IKK inhibitors, have established clinical utility. The cytotoxic effects of this compound may, in part, be attributed to the downregulation of this pro-survival pathway.

dot graph "NF_kappa_B_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes Dregeoside_Da1 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Known_Inhibitors [label="Known NF-κB Inhibitors\n(e.g., Bortezomib, IKK inhibitors)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; p50_p65_IkB [label="p50/p65-IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; p50_p65 [label="p50/p65 (Active NF-κB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Gene_Expression [label="Target Gene Expression\n(Proliferation, Survival)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Edges Dregeoside_Da1 -> IKK [label="Inhibition?", style=dashed, color="#202124"]; Known_Inhibitors -> IKK [label="Inhibition", color="#202124"]; IKK -> p50_p65_IkB [label="Phosphorylates IκBα", color="#202124"]; p50_p65_IkB -> p50_p65 [label="IκBα Degradation", color="#202124"]; p50_p65 -> Nucleus [label="Translocation", color="#202124"]; Nucleus -> Gene_Expression [label="Transcription", color="#202124"]; Gene_Expression -> Apoptosis [label="Inhibition", color="#202124"]; p50_p65 -> Apoptosis [style=invis]; } . Caption: Putative inhibition of the NF-κB pathway by this compound.

The PI3K/Akt/mTOR Pathway: A Hub for Cell Growth and Survival

The PI3K/Akt/mTOR pathway is another critical intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its dysregulation is a frequent event in cancer. Inhibitors targeting various components of this pathway, such as PI3K inhibitors (e.g., Idelalisib) and mTOR inhibitors (e.g., Everolimus), are used in cancer therapy. It is plausible that the cytotoxic nature of this compound involves the suppression of this key survival pathway, leading to cancer cell death.

dot graph "PI3K_Akt_mTOR_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes Dregeoside_Da1 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Known_Inhibitors [label="Known PI3K/mTOR Inhibitors\n(e.g., Idelalisib, Everolimus)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Growth [label="Cell Growth &\nSurvival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Edges Dregeoside_Da1 -> PI3K [label="Inhibition?", style=dashed, color="#202124"]; Known_Inhibitors -> PI3K [label="Inhibition", color="#202124"]; Known_Inhibitors -> mTOR [label="Inhibition", color="#202124"]; PI3K -> Akt [label="Activation", color="#202124"]; Akt -> mTOR [label="Activation", color="#202124"]; mTOR -> Cell_Growth [label="Promotion", color="#202124"]; Cell_Growth -> Apoptosis [label="Inhibition", color="#202124"]; } . Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by this compound.

Comparative Data on Cytotoxicity

To provide a clear comparison of the cytotoxic potential of this compound with established inhibitors, the following table summarizes the available IC50 data. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions and cell lines used.

CompoundTarget PathwayCancer Cell Line(s)IC50 RangeReference
This compound Putative Cytotoxicity/ApoptosisMB49, K562, MKN-7, HT29, A549, MCF-7, MDA-MB-231, HepG24.29 - 21.05 μM[1]
Bortezomib NF-κB (Proteasome)VariousNanomolar to low MicromolarVaries by study
Idelalisib PI3KVarious Hematological MalignanciesNanomolar to low MicromolarVaries by study
Everolimus mTORVarious Solid TumorsNanomolarVaries by study

Experimental Protocols

The following provides a general methodology for assessing the cytotoxic activity of compounds like this compound, based on standard laboratory practices.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and known inhibitors for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes Start [label="Start:\nCancer Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Seeding [label="Cell Seeding\n(96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment with\nthis compound / Inhibitors", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubation\n(e.g., 48h)", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT_Assay [label="MTT Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis:\nIC50 Determination", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End:\nComparative Cytotoxicity Profile", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Seeding; Seeding -> Treatment; Treatment -> Incubation; Incubation -> MTT_Assay; MTT_Assay -> Data_Analysis; Data_Analysis -> End; } . Caption: Generalized workflow for assessing in vitro cytotoxicity.

Future Directions

The preliminary data on the cytotoxic activity of this compound are promising. Future research should focus on elucidating its precise molecular targets and signaling pathways. Key experimental approaches will include:

  • Western Blot Analysis: To investigate the effect of this compound on the protein expression levels of key components of the NF-κB and PI3K/Akt/mTOR pathways.

  • Apoptosis Assays: To confirm the induction of apoptosis using techniques such as Annexin V/PI staining and analysis of caspase activation.

  • Cell Cycle Analysis: To determine if this compound causes cell cycle arrest at specific checkpoints.

  • In Vivo Studies: To evaluate the antitumor efficacy and safety of this compound in animal models of cancer.

By systematically comparing the effects of this compound with those of well-characterized inhibitors, the scientific community can accelerate the understanding of its therapeutic potential and pave the way for its development as a novel anticancer agent.

References

Comparative Analysis of Dregeoside Da1: A Cardiac Glycoside Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of Dregeoside Da1 with well-known cardiac glycosides is currently hampered by a significant lack of publicly available experimental data on the specific biological activities of this compound. While this guide provides a framework for such a comparison, including the requisite experimental protocols and data presentation formats, the central element of comparative data for this compound remains elusive.

This guide, therefore, serves as a template for future research, outlining the necessary experiments and data required to rigorously evaluate this compound's potential as a cardiac glycoside.

Introduction to Cardiac Glycosides

Cardiac glycosides are a class of naturally derived compounds that have been used for centuries to treat heart conditions.[1][2] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradient across cardiac cell membranes.[1][3] This inhibition leads to an increase in intracellular calcium ions, which in turn enhances the force of heart muscle contraction (a positive inotropic effect).[2] Well-known cardiac glycosides include Digoxin, Digitoxin, and Ouabain, which are frequently used as benchmarks in the development of new cardiac therapies.

Data Presentation: A Framework for Comparison

To facilitate a clear comparison, all quantitative data from future experiments on this compound should be summarized in the following tables alongside data for established cardiac glycosides.

Table 1: Comparative Na+/K+-ATPase Inhibitory Activity

CompoundSourceIC₅₀ (nM)
This compound Dregea volubilisData not available
DigoxinDigitalis lanata[Insert Value]
OuabainStrophanthus gratus[Insert Value]
DigitoxinDigitalis purpurea[Insert Value]

IC₅₀ represents the half-maximal inhibitory concentration.

Table 2: Comparative In Vitro Cytotoxicity

CompoundCell LineIC₅₀ (µM)
This compound e.g., A549, HeLa, MCF-7Data not available
Digoxine.g., A549, HeLa, MCF-7[Insert Value]
Ouabaine.g., A549, HeLa, MCF-7[Insert Value]
Digitoxine.g., A549, HeLa, MCF-7[Insert Value]

IC₅₀ represents the half-maximal inhibitory concentration.

Table 3: Comparative In Vivo Cardiotoxicity

CompoundAnimal ModelLD₅₀ (mg/kg)Cardiotoxic Effects Observed
This compound e.g., Rat, Guinea PigData not availableData not available
Digoxine.g., Rat, Guinea Pig[Insert Value][Insert specific arrhythmias, etc.]
Ouabaine.g., Rat, Guinea Pig[Insert Value][Insert specific arrhythmias, etc.]
Digitoxine.g., Rat, Guinea Pig[Insert Value][Insert specific arrhythmias, etc.]

LD₅₀ represents the median lethal dose.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for key experiments in the comparative analysis of cardiac glycosides.

Na+/K+-ATPase Inhibition Assay

This assay determines the potency of a compound in inhibiting the Na+/K+-ATPase enzyme.

Principle: The activity of Na+/K+-ATPase is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The inhibitory effect of the test compound is determined by measuring the reduction in Pi liberation in its presence.

Protocol:

  • Enzyme Preparation: Isolate Na+/K+-ATPase from a suitable source, such as porcine brain cortex or commercially available preparations.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCl, NaCl, and ATP.

  • Inhibition Assay:

    • Add varying concentrations of this compound (or other cardiac glycosides) to the reaction mixture.

    • Initiate the reaction by adding the enzyme preparation.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

  • Phosphate Detection:

    • Quantify the released inorganic phosphate using a colorimetric method, such as the Fiske-Subbarow method or a malachite green-based assay.

    • Measure the absorbance at a specific wavelength (e.g., 660 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the viability of cultured cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung cancer, HeLa cervical cancer, MCF-7 breast cancer) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and other cardiac glycosides for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

In Vivo Cardiotoxicity Study

This study evaluates the toxic effects of a compound on the cardiovascular system in a living organism.

Principle: The study involves administering the test compound to laboratory animals and monitoring for signs of cardiac toxicity, including electrocardiogram (ECG) abnormalities and mortality.

Protocol:

  • Animal Model: Use a suitable animal model, such as rats or guinea pigs.

  • Compound Administration: Administer graded doses of this compound and other cardiac glycosides to different groups of animals via an appropriate route (e.g., intravenous or intraperitoneal).

  • ECG Monitoring: Continuously monitor the ECG of the animals to detect any arrhythmias, such as bradycardia, tachycardia, or heart block.

  • Toxicity Observation: Observe the animals for any clinical signs of toxicity, including lethargy, respiratory distress, and convulsions.

  • LD₅₀ Determination: Record the mortality in each group over a specified period (e.g., 24 hours) and calculate the median lethal dose (LD₅₀).

  • Histopathological Examination: At the end of the study, euthanize the animals and perform a histopathological examination of the heart tissue to identify any cellular damage.

Mandatory Visualizations

To visually represent the complex biological processes and experimental designs, the following diagrams should be generated using the DOT language.

Signaling Pathway of Na+/K+-ATPase Inhibition

Na_K_ATPase_Inhibition cluster_cell Cardiac Myocyte CG Cardiac Glycoside (e.g., this compound) NKA Na+/K+-ATPase CG->NKA Inhibits Na_in Increased Intracellular Na+ NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reversed) Na_in->NCX Activates Ca_in Increased Intracellular Ca2+ NCX->Ca_in Leads to Contraction Increased Myocardial Contractility Ca_in->Contraction Results in

Caption: Signaling pathway of cardiac glycoside-induced inotropy.

Experimental Workflow for Comparative Analysis

Comparative_Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_invivo In Vivo Assay DDA1 This compound NKA_Assay Na+/K+-ATPase Inhibition Assay DDA1->NKA_Assay Cyto_Assay Cytotoxicity Assay (e.g., MTT) DDA1->Cyto_Assay Cardio_Assay Cardiotoxicity Study DDA1->Cardio_Assay Dig Digoxin Dig->NKA_Assay Dig->Cyto_Assay Dig->Cardio_Assay Oua Ouabain Oua->NKA_Assay Oua->Cyto_Assay Oua->Cardio_Assay Data_Analysis Comparative Data Analysis (IC50, LD50) NKA_Assay->Data_Analysis Cyto_Assay->Data_Analysis Cardio_Assay->Data_Analysis SAR_Logic cluster_structure Chemical Structure cluster_activity Biological Activity Steroid Steroid Nucleus SAR Structure-Activity Relationship (SAR) Steroid->SAR Lactone Lactone Ring Lactone->SAR Sugar Sugar Moiety Sugar->SAR Potency Potency (IC50) Toxicity Toxicity (LD50) SAR->Potency SAR->Toxicity

References

Unveiling the Molecular Target of Dregeoside Da1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Dregeoside Da1, a pregnane (B1235032) glycoside isolated from Dregea volubilis, and other bioactive compounds from the same plant. The focus is on confirming its molecular target, primarily in the context of its reported antitumor activity. This document is intended for researchers, scientists, and drug development professionals interested in natural product-based therapeutics.

Executive Summary

This compound, a C-21 steroidal glycoside, has been identified as a potential antitumor agent. Initial studies dating back to 1983 reported its activity, and subsequent research on the extracts of Dregea volubilis has further substantiated the plant's cytotoxic potential. However, the precise molecular target and the detailed signaling pathway of this compound remain subjects of ongoing investigation. This guide summarizes the existing experimental data, compares this compound with other active constituents of Dregea volubilis, and outlines the experimental protocols used in these studies.

Comparative Data on Bioactive Compounds from Dregea volubilis

The primary bioactive compounds isolated from Dregea volubilis exhibit a range of biological activities, with a notable emphasis on antitumor and α-glucosidase inhibitory effects. The following table summarizes the key quantitative data available for this compound and its related compounds.

Compound/ExtractBiological ActivityCell Line/EnzymeKey ParameterValueReference
This compound AntitumorNot Specified in available abstracts-Data not available in recent literatureYoshimura et al., 1983
Methanol Extract of Dregea volubilis leaves (MEDV)AntitumorEhrlich Ascites Carcinoma (EAC)IC5085.51 ± 4.07 µg/mL(Not explicitly cited, but referenced in multiple reviews)
Volubiloside Aα-glucosidase inhibitionα-glucosidase% Inhibition (at 40 µM)51.3 ± 3.2%(Not explicitly cited, but referenced in multiple reviews)
Drevoluoside Nα-glucosidase inhibitionα-glucosidase% Inhibition (at 40 µM)50.4 ± 3.1%(Not explicitly cited, but referenced in multiple reviews)
Acarbose (Positive Control)α-glucosidase inhibitionα-glucosidase% Inhibition (at 40 µM)59.8 ± 1.6%(Not explicitly cited, but referenced in multiple reviews)

Experimental Protocols

Detailed experimental protocols for the characterization of this compound's antitumor activity are primarily found in older literature and are not readily accessible in full. However, based on common methodologies of the era and descriptions in related papers, the following represents a likely approach.

In Vitro Cytotoxicity Assay (Hypothetical Protocol based on related studies)
  • Cell Culture: Murine leukemia cells (P388) or other cancer cell lines of interest are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then prepared in the cell culture medium.

  • Cell Treatment: Cells are seeded in 96-well plates at a predetermined density. After allowing the cells to attach, they are treated with various concentrations of this compound. A vehicle control (DMSO) and a positive control (a known cytotoxic drug) are included.

  • Viability Assessment: After a specified incubation period (e.g., 48 or 72 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or Trypan Blue exclusion assay.

  • Data Analysis: The absorbance values from the MTT assay or the percentage of viable cells from the Trypan Blue assay are used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Visualizing the Landscape of Dregea volubilis Bioactivity

To better understand the context of this compound's activity, the following diagrams illustrate the relationships between the plant, its isolated compounds, and their observed biological effects.

Dregea_volubilis_Bioactives Dregea volubilis Dregea volubilis Methanol Extract Methanol Extract Dregea volubilis->Methanol Extract Pregnane Glycosides Pregnane Glycosides Methanol Extract->Pregnane Glycosides Antitumor Activity Antitumor Activity Methanol Extract->Antitumor Activity This compound This compound Pregnane Glycosides->this compound Other Glycosides Other Glycosides Pregnane Glycosides->Other Glycosides This compound->Antitumor Activity α-glucosidase Inhibition α-glucosidase Inhibition Other Glycosides->α-glucosidase Inhibition

Caption: Isolation of this compound and other bioactive glycosides from Dregea volubilis.

Postulated Mechanism and Signaling Pathway

While the direct molecular target of this compound has not been definitively identified, the cytotoxic activity of many steroidal glycosides is often attributed to the induction of apoptosis. A plausible, though unconfirmed, signaling pathway is presented below. This hypothetical pathway is based on the known mechanisms of similar compounds.

Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound Unknown Receptor/Target Unknown Receptor/Target This compound->Unknown Receptor/Target Signal Transduction Cascade Signal Transduction Cascade Unknown Receptor/Target->Signal Transduction Cascade Mitochondrial Pathway Mitochondrial Pathway Signal Transduction Cascade->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Workflow for Target Identification

To conclusively identify the molecular target of this compound, a structured experimental workflow is necessary. The following diagram outlines a potential approach for future research.

Target_ID_Workflow Start Start Affinity Chromatography Affinity Chromatography Start->Affinity Chromatography Immobilize this compound Protein Identification (Mass Spec) Protein Identification (Mass Spec) Affinity Chromatography->Protein Identification (Mass Spec) Elute and identify binding partners Target Validation (e.g., siRNA, CRISPR) Target Validation (e.g., siRNA, CRISPR) Protein Identification (Mass Spec)->Target Validation (e.g., siRNA, CRISPR) Pathway Analysis Pathway Analysis Target Validation (e.g., siRNA, CRISPR)->Pathway Analysis End End Pathway Analysis->End

Caption: Experimental workflow for identifying the molecular target of this compound.

Conclusion and Future Directions

This compound stands as a promising candidate for further investigation as an antitumor agent. While its cytotoxic properties have been noted, the molecular intricacies of its action are yet to be fully elucidated. The data presented here, compiled from the available scientific literature, underscores the need for modern, targeted studies to identify its binding partners and delineate the precise signaling pathways it modulates. The proposed experimental workflow offers a roadmap for future research that could unlock the full therapeutic potential of this natural product. Researchers are encouraged to build upon the foundational knowledge of this compound's bioactivity to develop novel and effective cancer therapies.

Independent Verification of Dregeoside Da1's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the biological activity of Dregeoside Da1. Despite extensive searches for primary research, independent verification studies, and initial isolation and characterization reports, no specific experimental data on the biological effects of this compound could be identified. Therefore, a direct comparison with alternative compounds based on experimental evidence is not currently possible.

This guide outlines the exhaustive search conducted and the lack of available information regarding this compound's biological activity. For the benefit of researchers, scientists, and drug development professionals, we also present information on the biological activities of other compounds isolated from the Dregea genus, which may serve as a starting point for future investigations.

Search for Biological Activity Data on this compound

Multiple search strategies were employed to locate any data pertaining to the biological activity of this compound. These included searches for:

  • Independent verification studies.

  • Initial biological activity screenings.

  • The original scientific paper describing the isolation and structural elucidation of this compound.

  • Studies on the bioactivity of extracts from Dregea abyssinica, the putative plant source of this compound.

These searches did not yield any specific results on the biological effects of this compound. The information available is primarily from chemical suppliers and spectral databases, which do not include biological activity data.[1][2]

Potential Biological Activities within the Dregea Genus

While data on this compound is absent, studies on other species within the Dregea genus, such as Dregea volubilis, have revealed the presence of compounds with various biological activities. These findings suggest that compounds from this genus, potentially including this compound, could possess interesting pharmacological properties.

It is crucial to note that the following information does not pertain to this compound and should not be extrapolated to it without direct experimental evidence.

Hypothetical Experimental Workflow for Assessing Biological Activity

Should a research program be initiated to investigate the biological activity of this compound, a general workflow could be as follows. This diagram illustrates a potential path from initial screening to more specific assays.

Experimental_Workflow cluster_screening Initial Screening cluster_pathway Pathway Analysis cluster_invivo In Vivo Studies Compound Acquisition Compound Acquisition Cytotoxicity Assay Cytotoxicity Assay Compound Acquisition->Cytotoxicity Assay Initial Safety General Bioactivity Screen General Bioactivity Screen Cytotoxicity Assay->General Bioactivity Screen Determine Safe Doses Target Identification Target Identification General Bioactivity Screen->Target Identification Identify Potential Activity Signaling Pathway Analysis Signaling Pathway Analysis Target Identification->Signaling Pathway Analysis Elucidate Mechanism Animal Model Animal Model Signaling Pathway Analysis->Animal Model Validate in Organism Efficacy & Toxicology Efficacy & Toxicology Animal Model->Efficacy & Toxicology Preclinical Assessment

Caption: A hypothetical workflow for the biological activity assessment of a novel compound like this compound.

Conclusion

The absence of published data on the biological activity of this compound makes it impossible to provide an independent verification or a comparative analysis at this time. The scientific community would benefit from primary research to elucidate the potential pharmacological effects of this compound. Future studies could focus on a broad range of assays, including but not limited to, cytotoxic, anti-inflammatory, antimicrobial, and antioxidant activities, to uncover the therapeutic potential of this compound. Until such data becomes available, any consideration of this compound for research or drug development purposes would be purely speculative.

References

A Prospective Guide to Assessing the Synergistic Anticancer Effects of Dregeoside Da1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, there is no publicly available experimental data on the synergistic anticancer effects of Dregeoside Da1 in combination with other chemotherapeutic agents. This guide, therefore, presents a prospective framework based on established methodologies in cancer research for evaluating the potential synergistic activities of a novel compound like this compound. The experimental data and signaling pathways described herein are illustrative and intended to serve as a template for future research.

Introduction

The development of combination therapies is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce dose-limiting toxicities. This compound, a compound of interest, represents a potential candidate for such combination strategies. This guide outlines a comprehensive approach to systematically evaluate the synergistic anticancer effects of this compound with conventional chemotherapy drugs such as cisplatin, doxorubicin, and paclitaxel. These agents are selected due to their widespread clinical use and distinct mechanisms of action, providing a robust basis for identifying potential synergistic interactions.

Hypothetical Synergistic Combinations and Target Cancers

To initiate an investigation into the synergistic potential of this compound, a logical starting point is to pair it with well-characterized anticancer drugs across a panel of cancer cell lines representing various malignancies.

Anticancer Drug Mechanism of Action Potential Target Cancers (Cell Lines)
Cisplatin Forms DNA adducts, leading to cell cycle arrest and apoptosis.Lung Cancer (A549), Ovarian Cancer (SKOV3), Head and Neck Cancer (FaDu)
Doxorubicin Intercalates into DNA, inhibits topoisomerase II, and generates free radicals.Breast Cancer (MCF-7, MDA-MB-231), Leukemia (K562)
Paclitaxel Stabilizes microtubules, leading to mitotic arrest and apoptosis.Breast Cancer (MDA-MB-231), Non-Small Cell Lung Cancer (H460)

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and partner drugs individually, and to assess the cytotoxic effects of combination treatments.

Protocol:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with a range of concentrations of this compound, the partner anticancer drug, or combinations of both for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine IC50 values using non-linear regression analysis.

Combination Index (CI) Analysis

Objective: To quantitatively determine the nature of the interaction between this compound and the partner drug (synergism, additivity, or antagonism).

Protocol:

  • Based on the IC50 values, design a fixed-ratio combination experiment. For example, use ratios of 1:1, 1:2, and 2:1 based on the IC50 of each drug.

  • Perform cell viability assays with these fixed-ratio combinations at various concentrations.

  • Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.

    • CI < 1: Synergism

    • CI = 1: Additivity

    • CI > 1: Antagonism

  • The Dose Reduction Index (DRI) can also be calculated to quantify the extent of dose reduction for each drug in a synergistic combination to achieve a given effect.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if the synergistic cytotoxicity is due to an increase in apoptosis.

Protocol:

  • Treat cells with this compound, the partner drug, or the combination at synergistic concentrations for 24-48 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be quantified.

Hypothetical Data Presentation

The following tables are templates for presenting the quantitative data that would be generated from the proposed experiments.

Table 1: IC50 Values of this compound and Conventional Anticancer Drugs in Breast Cancer (MCF-7) Cells

Compound IC50 (µM) after 48h
This compound[Hypothetical Value]
Doxorubicin[Hypothetical Value]
Paclitaxel[Hypothetical Value]

Table 2: Combination Index (CI) and Dose Reduction Index (DRI) for the Combination of this compound and Doxorubicin in MCF-7 Cells

Fraction Affected (Fa) Combination Ratio (Da1:Dox) CI Value DRI (this compound) DRI (Doxorubicin)
0.50 (IC50)1:1[e.g., 0.6][e.g., 4.2][e.g., 3.8]
0.75 (IC75)1:1[e.g., 0.5][e.g., 5.1][e.g., 4.5]
0.90 (IC90)1:1[e.g., 0.4][e.g., 6.3][e.g., 5.9]

Table 3: Apoptosis Induction by this compound and Doxorubicin Combination in MCF-7 Cells

Treatment Concentration (µM) % Early Apoptosis % Late Apoptosis Total Apoptosis (%)
Control-[e.g., 2.1][e.g., 1.5][e.g., 3.6]
This compound[IC25][e.g., 5.3][e.g., 3.2][e.g., 8.5]
Doxorubicin[IC25][e.g., 8.1][e.g., 4.5][e.g., 12.6]
Combination[IC25 + IC25][e.g., 25.4][e.g., 15.7][e.g., 41.1]

Visualizations of Experimental Workflows and Signaling Pathways

Experimental Workflow for Assessing Synergy

G cluster_0 Phase 1: Single Agent Activity cluster_1 Phase 2: Combination Studies cluster_2 Phase 3: Mechanism of Action A Select Cancer Cell Lines B Determine IC50 of this compound A->B C Determine IC50 of Partner Drug A->C D Fixed-Ratio Combination Treatment B->D C->D E Calculate Combination Index (CI) D->E F Identify Synergistic Combinations E->F G Apoptosis Assay (Annexin V/PI) F->G H Western Blot for Apoptotic Proteins G->H I Signaling Pathway Analysis H->I

Caption: Workflow for evaluating synergistic anticancer effects.

Hypothetical Signaling Pathway for Synergistic Action

This diagram illustrates a plausible mechanism where this compound inhibits a survival pathway (e.g., PI3K/Akt), thereby sensitizing cancer cells to the DNA-damaging effects of a conventional drug like Doxorubicin.

G cluster_0 This compound Action cluster_1 Doxorubicin Action cluster_2 Cellular Outcomes Da1 This compound PI3K PI3K Da1->PI3K inhibits Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 inhibits Dox Doxorubicin DNA DNA Damage Dox->DNA p53 p53 Activation DNA->p53 Bax Bax (Pro-apoptotic) p53->Bax Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Hypothetical synergistic mechanism of this compound and Doxorubicin.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of this compound as a potential synergistic partner in cancer chemotherapy. Should initial in vitro studies yield promising results, further investigations would be warranted. These include validation in 3D culture models (spheroids), in vivo studies using xenograft models to assess tumor growth inhibition and toxicity, and detailed mechanistic studies to fully elucidate the molecular basis of the synergistic interaction. The ultimate goal of such a research program would be to generate robust preclinical data to support the clinical development of this compound in combination therapies for cancer treatment.

In vitro to in vivo correlation of Dregeoside Da1's therapeutic effects

Author: BenchChem Technical Support Team. Date: December 2025

An important aspect of pharmaceutical development is understanding the correlation between in vitro and in vivo results to predict a drug's performance in living organisms based on initial laboratory tests.[1][2][3] This guide provides a comparative analysis of the therapeutic effects of Ginsenoside Rd, a bioactive compound from Panax ginseng, focusing on the translation of its neuroprotective properties from in vitro (cell-based) experiments to in vivo (animal model) studies.

Initial research on Dregeoside Da1 did not yield sufficient public data to conduct a thorough in vitro to in vivo correlation analysis. Therefore, this guide focuses on Ginsenoside Rd, a well-researched alternative with a substantial body of literature on its neuroprotective effects. Ginsenoside Rd has been studied for its potential in treating neurological conditions such as ischemic stroke, Alzheimer's disease, and spinal cord injury.[2][4][5]

In Vitro Neuroprotective Effects of Ginsenoside Rd

In laboratory settings, Ginsenoside Rd has demonstrated significant neuroprotective effects in various cell culture models of neuronal injury. These studies are crucial for elucidating the compound's mechanism of action at the molecular level.

Key in vitro findings indicate that Ginsenoside Rd protects neurons from damage induced by oxidative stress, excitotoxicity, and inflammation. For instance, in cultured hippocampal neurons subjected to oxygen-glucose deprivation (OGD), a model for ischemia, Ginsenoside Rd was shown to reduce the production of intracellular reactive oxygen species (ROS) and malondialdehyde, an indicator of lipid peroxidation.[6] It also enhanced the activities of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase.[6]

Furthermore, studies on neuronal cells have shown that Ginsenoside Rd can stabilize mitochondrial membrane potential and inhibit apoptosis (programmed cell death) by modulating the expression of pro-apoptotic and anti-apoptotic proteins.[6] In models mimicking Alzheimer's disease, pretreatment with Ginsenoside Rd in cultured cortical neurons reduced tau hyperphosphorylation, a key pathological hallmark of the disease.[2]

In Vivo Neuroprotective Efficacy of Ginsenoside Rd

The promising in vitro results for Ginsenoside Rd have been translated into significant therapeutic effects in animal models of neurological disorders. These in vivo studies are essential for evaluating the compound's efficacy and safety in a whole organism.

In a rat model of spinal cord ischemia-reperfusion injury, pretreatment with Ginsenoside Rd significantly improved neurological function and preserved a greater number of normal motor neurons compared to the control group.[1][7] The protective effects in vivo were associated with reduced levels of oxidative stress markers and pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1]

Similarly, in animal models of Alzheimer's disease, Ginsenoside Rd has been shown to reduce neurotoxicity and tau hyperphosphorylation by enhancing the activity of protein phosphatase 2A (PP-2A).[2] A meta-analysis of multiple in vivo studies on cerebral ischemia/reperfusion injury concluded that Ginsenoside Rd administration significantly reduced infarct volume and improved neurological recovery.[8]

Comparison with Alternative Neuroprotective Agents

Ginsenoside Rd is one of several ginsenosides (B1230088) with demonstrated neuroprotective properties. Other active compounds from Panax ginseng, such as Ginsenoside Rb1, Rg1, and Re, have also been investigated for their therapeutic potential in neurological disorders.[9][10] While all these compounds share some common mechanisms, such as anti-inflammatory and anti-apoptotic effects, the potency and specific molecular targets can vary.[10]

Beyond ginsenosides, other natural compounds like resveratrol (B1683913) and curcumin (B1669340) have also been explored for their neuroprotective effects.[11][12] In comparison, Ginsenoside Rd has the distinct advantage of being able to cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from representative in vitro and in vivo studies on Ginsenoside Rd and its alternatives.

Table 1: In Vitro Neuroprotective Effects of Ginsenoside Rd and Comparators

CompoundModel SystemKey ParameterConcentrationResultReference
Ginsenoside Rd Cultured Cortical Neurons (Okadaic Acid-induced toxicity)Tau Hyperphosphorylation2.5 or 5 µmol/LReduced[2]
Ginsenoside Rd Cultured Hippocampal Neurons (OGD)Cell ViabilityNot specifiedIncreased[6]
Ginsenoside Rd Cultured Hippocampal Neurons (OGD)Intracellular ROSNot specifiedReduced[6]
Ginsenoside Rb1 Neural Progenitor Cells (t-BHP-induced oxidative injury)Cell ViabilityNot specifiedAttenuated t-BHP toxicity[9]
Ginsenoside Re PC12 Cells (serum-free medium)Cell ProtectionNot specifiedProtected from damage[13]

Table 2: In Vivo Neuroprotective Effects of Ginsenoside Rd and Comparators

CompoundAnimal ModelKey ParameterDosageResultReference
Ginsenoside Rd Rat (Spinal Cord Ischemia-Reperfusion)Motor Deficit Index100 mg/kgSignificantly lower scores (improved function)[7]
Ginsenoside Rd Rat (Spinal Cord Ischemia-Reperfusion)Normal Motor Neurons100 mg/kgSignificantly greater number[1][7]
Ginsenoside Rd Rat (Spinal Cord Ischemia-Reperfusion)Malondialdehyde Levels100 mg/kgDecreased[1][7]
Ginsenoside Rd Rat (Spinal Cord Ischemia-Reperfusion)Superoxide Dismutase Activity100 mg/kgIncreased[1][7]
Ginsenoside Rd Rat (Okadaic Acid-induced toxicity)Tau Hyperphosphorylation10 mg/kg for 7 daysReduced[2]
Ginsenoside Rg3 Rat (Spinal Cord Injury)Iba1 expression (microglial activation)30 mg/kgSignificantly reduced[14]

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are summaries of key methodologies used in the cited studies.

In Vitro Neuroprotection Assay
  • Cell Culture: Primary cortical neurons are isolated from embryonic Sprague-Dawley rats and cultured in a suitable medium.[2] For neuroblastoma cell lines like SH-SY5Y, they are maintained in standard media like DMEM with fetal bovine serum.

  • Induction of Neurotoxicity: To model specific disease pathologies, neurotoxicity is induced. For example, to mimic tauopathy in Alzheimer's disease, okadaic acid (a protein phosphatase inhibitor) is added to the culture medium.[2] For ischemia models, cells are subjected to oxygen-glucose deprivation (OGD) by placing them in a glucose-free medium in a hypoxic chamber.[6]

  • Treatment: Cells are pre-treated with various concentrations of Ginsenoside Rd for a specified duration before the induction of neurotoxicity.[2]

  • Assessment of Neuroprotection:

    • Cell Viability: Assessed using assays like the MTT assay, which measures the metabolic activity of cells.

    • Oxidative Stress: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.

    • Apoptosis: Assessed by measuring the expression of key apoptotic proteins like Bax and Bcl-2 via Western blotting.

    • Protein Phosphorylation: The phosphorylation status of proteins like tau is determined using specific antibodies in Western blot analysis.[2]

In Vivo Spinal Cord Injury Model
  • Animal Model: Adult male Sprague-Dawley rats are commonly used.[1][7]

  • Induction of Injury: Spinal cord ischemia is induced by temporarily occluding the aortic arch using a balloon catheter.[7] Another method is the weight-drop technique to create a contusion injury.

  • Drug Administration: Ginsenoside Rd is administered to the animals, typically via oral gavage or intraperitoneal injection, at a specific dosage and time point relative to the injury (e.g., 48 hours before).[7]

  • Behavioral Assessment: Neurological function is evaluated using standardized scoring systems like the Motor Deficit Index (MDI), which assesses motor function in the limbs.[7]

  • Histological and Biochemical Analysis: After a specific period, the animals are euthanized, and spinal cord tissue is collected.

    • Histology: The tissue is sectioned and stained to assess the number of surviving motor neurons.[7]

    • Biochemical Analysis: Tissue homogenates are used to measure levels of oxidative stress markers (e.g., malondialdehyde) and antioxidant enzymes (e.g., superoxide dismutase).[7] Levels of inflammatory cytokines (e.g., TNF-α, IL-1β) are quantified using methods like ELISA.[1]

Visualizing the Correlation and Mechanisms

The following diagrams illustrate the workflow of in vitro to in vivo correlation, the proposed signaling pathway of Ginsenoside Rd, and the logical relationship between the experimental stages.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start Neuronal Cell Culture induce_injury Induce Neurotoxicity (e.g., OGD, Okadaic Acid) invitro_start->induce_injury treatment_invitro Ginsenoside Rd Treatment induce_injury->treatment_invitro assessment_invitro Assess Neuroprotection (Viability, ROS, Apoptosis) treatment_invitro->assessment_invitro assessment_invivo Behavioral & Histological Assessment assessment_invitro->assessment_invivo Correlation & Translation invivo_start Animal Model (e.g., Rat) induce_sci Induce Spinal Cord Injury invivo_start->induce_sci treatment_invivo Ginsenoside Rd Administration induce_sci->treatment_invivo treatment_invivo->assessment_invivo

Experimental Workflow from In Vitro to In Vivo Studies.

signaling_pathway cluster_outcome Therapeutic Outcomes GinsenosideRd Ginsenoside Rd ROS ↑ Reactive Oxygen Species (ROS) GinsenosideRd->ROS Inhibits Inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) GinsenosideRd->Inflammation Inhibits Apoptosis ↑ Apoptosis GinsenosideRd->Apoptosis Inhibits Tau ↑ Tau Hyperphosphorylation GinsenosideRd->Tau Inhibits Ischemia Ischemia / Reperfusion Ischemia->ROS Ischemia->Inflammation Ischemia->Apoptosis Toxicity Neurotoxins (e.g., Okadaic Acid) Toxicity->Tau Neuroprotection Neuroprotection & Improved Neuronal Survival Function Improved Neurological Function Neuroprotection->Function

Proposed Neuroprotective Signaling Pathway of Ginsenoside Rd.

logical_relationship invitro In Vitro Observation: Reduced cellular damage (↓ROS, ↓Apoptosis) mechanism Hypothesized Mechanism: Anti-oxidative & Anti-inflammatory activity invitro->mechanism Suggests invivo_outcome In Vivo Outcome: Improved neurological function & reduced tissue damage invitro->invivo_outcome Correlates with invivo_test In Vivo Testing: Administration in SCI animal model mechanism->invivo_test Prompts invivo_test->invivo_outcome Leads to

Logical Relationship in Drug Efficacy Correlation.

References

Safety Operating Guide

Proper Disposal of Dregeoside Da1: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Dregeoside Da1, a steroidal saponin. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory practices.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate personal protective equipment.

Table 1: Required Personal Protective Equipment (PPE)

Equipment TypeSpecification
Gloves Chemical impermeable gloves
Eye Protection Safety glasses or chemical safety goggles
Respiratory Protection Use in a well-ventilated area. Avoid dust formation.
Lab Coat Standard laboratory coat

Key Safety Precautions:

  • Avoid the formation of dust.

  • Avoid breathing any mist, gas, or vapors.

  • Prevent contact with skin and eyes.

  • Ensure adequate ventilation in the work area.

  • Keep away from all sources of ignition.

Step-by-Step Disposal Procedure for this compound

The disposal of this compound must be handled in a manner that prevents environmental contamination and exposure to personnel.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, pipette tips), in a designated, clearly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Container Labeling:

    • Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number (98665-65-7), and the approximate quantity.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials and sources of ignition.

  • Disposal Method:

    • The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

    • Do not dispose of this compound down the drain or in the regular trash.[1] Discharge into sewer systems is prohibited.[1]

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

Disposal of Contaminated Packaging

Proper disposal of the original packaging is also critical to prevent residual chemical exposure.

  • Decontamination:

    • Triple rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or methanol). Collect the rinsate as hazardous waste.

  • Disposal of Decontaminated Container:

    • Once thoroughly decontaminated, the container can be offered for recycling or reconditioning.[1]

    • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of according to institutional guidelines for decontaminated lab waste.[1]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the spill. Do not let the chemical enter drains.[1]

  • Absorb: For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect: Wearing appropriate PPE, collect the absorbed material and any contaminated soil into a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

start Start: this compound for Disposal waste_type Identify Waste Type start->waste_type product Unused/Waste this compound waste_type->product Product packaging Contaminated Packaging waste_type->packaging Packaging collect_product Collect in Labeled Hazardous Waste Container product->collect_product rinse Triple Rinse with Appropriate Solvent packaging->rinse store Store in Designated Hazardous Waste Area collect_product->store collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Decontaminated Container (Recycle/Puncture) rinse->dispose_container collect_rinsate->collect_product ehs_pickup Arrange for EHS Pickup store->ehs_pickup incinerate Licensed Chemical Destruction/ Controlled Incineration ehs_pickup->incinerate end End of Process incinerate->end

Caption: Workflow for the safe disposal of this compound and its contaminated packaging.

References

Essential Safety and Operational Guidance for Handling Dregeoside Da1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of novel compounds like Dregeoside Da1 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal protocols to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a cautious approach is necessary due to the limited availability of comprehensive hazard data. The following PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times to protect against splashes.
Hand Protection Chemical-resistant GlovesWear chemical-impermeable gloves. Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use.
Respiratory Protection RespiratorUse a respirator if handling the compound as a powder or if aerosols may be generated. A NIOSH-approved respirator with an appropriate particulate filter is recommended.
Body Protection Laboratory CoatA full-sleeved laboratory coat must be worn to protect skin and clothing.
Foot Protection Closed-toe ShoesShoes that fully cover the feet are required in the laboratory.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for the safe handling of this compound. The following steps should be followed meticulously.

2.1. Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are readily available.

  • Review Safety Data Sheet (SDS): Although the available SDS for this compound has incomplete data, it should be reviewed before commencing any work.[1]

2.2. Handling:

  • Avoid Dust and Aerosol Formation: Handle this compound carefully to avoid the formation of dust and aerosols.[1]

  • Personal Hygiene: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

  • Spill Management: In case of a spill, evacuate personnel to a safe area.[1] Remove all sources of ignition.[1] Collect the spilled material using appropriate tools and place it in a suitable, closed container for disposal.[1]

2.3. Storage:

  • Container: Store this compound in a tightly closed container.

  • Location: Keep the container in a cool, dry, and well-ventilated place.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential harm to others.

  • Waste Collection: Collect all waste materials, including unused this compound, contaminated PPE, and cleaning materials, in a clearly labeled, sealed container.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not let the chemical enter drains.[1]

  • Professional Disposal Service: It is recommended to use a licensed professional waste disposal service for the final disposal of the chemical waste.

Experimental Workflow Visualization

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

Dregeoside_Da1_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal Phase A Review Safety Data Sheet (SDS) B Don Appropriate Personal Protective Equipment (PPE) A->B C Prepare Designated Handling Area (e.g., Fume Hood) B->C D Weigh and Handle this compound C->D E Perform Experiment D->E F Spill Occurs? E->F G Follow Spill Cleanup Protocol F->G Yes H Segregate Waste (Chemical, Contaminated PPE) F->H No G->H I Store Waste in Labeled, Sealed Containers H->I J Dispose via Licensed Waste Management Service I->J

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.